4-(Bromomethyl)-2-chloropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWWUDOYVBWQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513842 | |
| Record name | 4-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83004-15-3 | |
| Record name | 4-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)-2-chloropyridine from 2-chloro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-2-chloropyridine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves the free-radical bromination of 2-chloro-4-methylpyridine using N-bromosuccinimide (NBS). This document details the underlying reaction mechanism, a comprehensive experimental protocol, and methods for purification and characterization of the final product.
Reaction Overview and Mechanism
The synthesis of this compound from 2-chloro-4-methylpyridine is achieved through a benzylic bromination reaction. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2]
The reaction proceeds via a free-radical chain mechanism:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. This generates free radicals.
-
Propagation: A bromine radical (Br•), generated from NBS, abstracts a hydrogen atom from the methyl group of 2-chloro-4-methylpyridine. This forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then propagate the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors the desired substitution reaction over competing electrophilic addition to the pyridine ring.[2]
Experimental Protocol
The following protocol is a generalized procedure based on established methods for Wohl-Ziegler bromination of substituted picolines.[3] Researchers should optimize the conditions for their specific setup and scale.
Materials:
-
2-chloro-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
-
Chromatography equipment (optional)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methylpyridine (1.0 equivalent). Dissolve the starting material in a suitable volume of anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02-0.1 equivalents) to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by observing the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in carbon tetrachloride, is removed by filtration. The filtrate is then washed with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Quantitative Data
| Starting Material | Product | Brominating Agent | Initiator | Solvent | Yield (%) |
| 2-chloro-4-methylpyridine | This compound | NBS | AIBN/Benzoyl Peroxide | CCl₄ | Data not available |
Purification and Characterization
Purification:
The crude this compound can be purified by one or a combination of the following methods:
-
Recrystallization: This is a common method for purifying solid organic compounds.[4][5][6] A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography.[7] A solvent system of hexane and ethyl acetate is often a good starting point for the elution of halogenated pyridines.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods. While specific NMR data for the target compound was not found in the search results, the expected spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the pyridine ring protons and a characteristic singlet for the bromomethyl (-CH₂Br) protons, typically in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon of the bromomethyl group will appear in the aliphatic region.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A general workflow for the synthesis and purification process.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2-chloropyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a chlorine-substituted pyridine ring, allows for a wide range of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the prediction of the properties of its derivatives. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | [1][2] |
| Molecular Weight | 206.47 g/mol | [3] |
| CAS Number | 83004-15-3 | [1][2][3] |
| Appearance | Likely a solid or high-boiling liquid | Inferred |
| Melting Point | Data not available in searched sources | |
| Boiling Point | 264.4 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Data not available in searched sources | |
| Flash Point | 113.7 ± 23.2 °C (Predicted) | [3] |
| XLogP3 | 2.1 | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
Note: Many of the physical properties listed are predicted values from chemical databases. Experimental verification is recommended for critical applications.
Synthesis and Purification
The primary route for the synthesis of this compound is the free-radical bromination of 2-chloro-4-methylpyridine. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. This method, known as the Wohl-Ziegler bromination, is selective for the benzylic position.[4][5]
Experimental Protocol: Synthesis of this compound
The following is a generalized experimental protocol based on the Wohl-Ziegler bromination of related methylpyridines.[5] Optimization may be required for this specific substrate.
Materials:
-
2-chloro-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1.0 eq) in CCl₄.
-
Add NBS (1.0-1.2 eq) and a catalytic amount of AIBN or BPO (0.02-0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: The choice of solvent is critical and depends on the polarity of the impurities. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly to induce crystallization.[6][7] A solvent system of hexanes and ethyl acetate may be a suitable starting point for optimization.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.[6]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A general workflow for the synthesis and purification of this compound.
Spectral Data
While specific experimental spectra for this compound were not found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the pyridine ring protons and the methylene protons of the bromomethyl group.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂Br | ~4.5 | Singlet |
| Pyridine-H (at C3 and C5) | 7.0 - 7.5 | Doublets |
| Pyridine-H (at C6) | 8.2 - 8.5 | Doublet |
13C NMR Spectroscopy
The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| -CH₂Br | ~30-35 |
| Pyridine-C (at C3, C5) | ~120-130 |
| Pyridine-C (at C4) | ~145-150 |
| Pyridine-C (at C6) | ~150-155 |
| Pyridine-C (at C2) | ~150-155 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Bond | Vibration | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-3000 |
| C=N, C=C (pyridine ring) | Stretch | 1400-1600 |
| C-Cl | Stretch | 600-800 |
| C-Br | Stretch | 500-600 |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, isotopic peaks will be observed. The M+ peak will be accompanied by an M+2 peak of significant intensity due to the presence of the ³⁷Cl and ⁸¹Br isotopes.
Applications in Drug Development
Halogenated pyridines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8] The dual reactivity of this compound makes it a particularly useful scaffold. The bromomethyl group is an excellent electrophile for substitution reactions with various nucleophiles (e.g., amines, thiols, alcohols), allowing for the introduction of diverse side chains. The chloro-substituted pyridine ring can undergo nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form more complex structures.
While specific drugs synthesized directly from this compound were not explicitly identified in the searched literature, its structural motif is present in a wide range of biologically active compounds. Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The following diagram illustrates the potential synthetic utility of this compound in generating a diverse library of compounds for drug discovery.
Caption: Potential pathways for generating compound libraries from this compound.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis. This guide has summarized its key physicochemical properties, provided a likely synthetic route and purification strategies, and highlighted its potential applications in drug discovery. While some experimental data remains to be reported in the literature, the information provided herein should serve as a useful resource for researchers and scientists working with this compound. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in the development of new therapeutics and functional materials.
References
- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 2. This compound - C6H5BrClN | CSSB00010177861 [chem-space.com]
- 3. 5-ブロモ-2-クロロピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. daneshyari.com [daneshyari.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
4-(Bromomethyl)-2-chloropyridine CAS number lookup and verification
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 83004-15-3
This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2-chloropyridine, a key building block in synthetic chemistry with significant potential in drug discovery and materials science. This document details its chemical properties, synthesis, and reactivity, and explores its potential biological applications.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. The presence of a reactive bromomethyl group and a chloro-substituent on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.
| Property | Value |
| CAS Number | 83004-15-3[1] |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| IUPAC Name | This compound |
| SMILES | ClC1=CC(CBr)=CC=N1 |
| InChI | InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2 |
Synthesis of this compound
The most direct and commonly employed method for the synthesis of this compound is the free-radical bromination of 2-chloro-4-methylpyridine. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is usually initiated by heat or UV light.
Experimental Protocol: Free-Radical Bromination of 2-Chloro-4-methylpyridine
Materials:
-
2-Chloro-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by the two halogen substituents.
Nucleophilic Substitution at the Bromomethyl Group:
The benzylic bromide is highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups, including amines, alcohols, thiols, and cyanides. This reactivity is central to its utility as a building block for more complex molecules.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom at the 2-position of the pyridine ring can undergo nucleophilic aromatic substitution, although this typically requires harsher reaction conditions compared to the substitution at the bromomethyl group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack.[2][3]
Reaction Pathway with Nucleophiles:
Caption: Reactivity of this compound with nucleophiles.
Potential Biological and Medicinal Applications
While specific biological data for this compound is not extensively reported in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Pyridine-containing molecules are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4]
Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis.[5] Furthermore, pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, have shown significant activity in inhibiting cell survival and growth.[6]
The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of novel compounds for biological screening. For example, it can be used to synthesize derivatives targeting the transforming growth factor type β receptor I (ALK5), a key player in cancer and fibrosis.[7]
Potential Drug Discovery Workflow:
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis via free-radical bromination of 2-chloro-4-methylpyridine is a practical approach. The presence of two reactive sites allows for diverse chemical modifications, making it a powerful tool for the construction of complex molecules. While specific biological data on the parent compound is limited, its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and fibrosis, is significant. This guide provides a foundation for researchers and drug development professionals to explore the full potential of this important building block.
References
- 1. echemi.com [echemi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Data Analysis of 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectral data for 4-(Bromomethyl)-2-chloropyridine (CAS No. 83004-15-3), a key intermediate in pharmaceutical synthesis. While experimental spectra for this specific compound are not widely available in public databases, this document presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data serves as a robust reference for researchers working with this compound, aiding in quality control, reaction monitoring, and structural verification.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display three distinct signals corresponding to the protons on the pyridine ring and the bromomethyl group. The analysis is based on a standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | Doublet (d) | 1H | H-6 |
| ~7.45 | Doublet (d) | 1H | H-5 |
| ~7.35 | Singlet (s) | 1H | H-3 |
| ~4.45 | Singlet (s) | 2H | -CH₂Br |
Interpretation:
-
H-6 Proton (~8.40 ppm): This proton is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It is expected to appear as a doublet due to coupling with the H-5 proton.
-
H-5 and H-3 Protons (~7.45 and ~7.35 ppm): These protons are located on the pyridine ring. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.
-
Bromomethyl Protons (-CH₂Br, ~4.45 ppm): The protons of the methylene group are deshielded by the adjacent bromine atom, resulting in a downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show six unique signals, one for each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~151.5 | C-2 |
| ~150.0 | C-6 |
| ~148.0 | C-4 |
| ~124.0 | C-5 |
| ~122.5 | C-3 |
| ~31.0 | -CH₂Br |
Interpretation:
-
C-2 and C-6 (~151.5 and ~150.0 ppm): The carbon atom bonded to chlorine (C-2) and the carbon adjacent to the nitrogen (C-6) are the most deshielded due to the strong electron-withdrawing effects of these atoms.
-
C-4 (~148.0 ppm): The carbon atom bearing the bromomethyl group is also significantly downfield.
-
C-3 and C-5 (~122.5 and ~124.0 ppm): These carbons show signals in the typical aromatic region for a pyridine ring.
-
-CH₂Br Carbon (~31.0 ppm): This aliphatic carbon is shifted downfield due to the attached bromine atom.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | C-H (Aromatic) Stretch | Medium |
| 2950-2850 | C-H (Aliphatic) Stretch | Medium |
| ~1580, ~1460 | C=C and C=N Ring Stretch | Strong |
| ~1220 | C-H (Aromatic) In-plane Bend | Strong |
| ~830 | C-H (Aromatic) Out-of-plane Bend | Strong |
| ~780 | C-Cl Stretch | Strong |
| ~650 | C-Br Stretch | Medium |
Interpretation: The spectrum is expected to be characterized by strong absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The presence of halogen substituents is confirmed by the characteristic C-Cl and C-Br stretching frequencies in the fingerprint region.
Predicted Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation pattern. The presence of both chlorine and bromine will result in a characteristic isotopic pattern.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Fragment | Notes |
| 205/207/209 | [C₆H₅BrClN]⁺ (Molecular Ion) | Isotopic pattern due to Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl). |
| 126/128 | [M - Br]⁺ | Loss of a bromine radical. Likely a prominent peak. |
| 170/172 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 91 | [C₆H₅N]⁺ (pyridyl cation) | Loss of both Br and Cl. |
| 78 | [C₅H₄N]⁺ (pyridyl fragment) | Further fragmentation. |
Interpretation: The molecular ion peak cluster at m/z 205, 207, and 209 would confirm the molecular formula. The most significant fragmentation pathway is often the loss of the bromine atom, which is a good leaving group, leading to a stable pyridyl-methyl cation at m/z 126/128. This fragment is a strong candidate for the base peak in the spectrum.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of solid this compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to achieve optimal resolution and line shape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer might include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required. Typical parameters may include a 30° pulse, a 2-second acquisition time, and no additional relaxation delay for routine analysis.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the ¹H NMR signals and calibrate the chemical shift scale using the TMS reference.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount (~10 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane.[1] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plate first and subtract it from the sample spectrum.
-
Data Analysis: Identify and label the wavenumbers of significant absorption peaks.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile organic solvent such as methanol or acetonitrile.[2] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[2]
-
Ionization: Introduce the sample into the mass spectrometer. For a volatile, thermally stable compound like this, Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules in the gas phase, causing ionization and fragmentation.[3][4]
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflow and the logical connections in the spectral analysis process.
Caption: Experimental workflow for the spectral analysis of an organic compound.
Caption: Logical relationship between spectral data and structural elucidation.
References
An In-depth Technical Guide on the Mechanism of Action of 4-(Bromomethyl)-2-chloropyridine in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromomethyl)-2-chloropyridine is a versatile bifunctional reagent extensively utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This technical guide elucidates the core principles governing its reactivity, focusing on the mechanism of action of its primary reactive center, the bromomethyl group. A comprehensive overview of its reactions with various nucleophiles is presented, supported by detailed experimental protocols and quantitative data. Furthermore, this guide provides visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its synthetic utility.
Core Principles of Reactivity
The reactivity of this compound is dictated by two key structural features: the highly reactive bromomethyl group at the 4-position and the chloro substituent at the 2-position of the electron-deficient pyridine ring.
-
The Bromomethyl Group: A Potent Electrophile The primary site of reactivity is the benzylic-like carbon of the bromomethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent pyridine ring and the bromine atom. Consequently, it is highly susceptible to nucleophilic attack. The principal mechanism of reaction at this site is a bimolecular nucleophilic substitution (SN2) . In this concerted mechanism, a nucleophile attacks the carbon atom, leading to the simultaneous displacement of the bromide leaving group. The transition state involves a pentacoordinate carbon atom. The SN2 character of this reaction implies that steric hindrance around the nucleophile and the electrophilic carbon can significantly influence the reaction rate.
-
The 2-Chloro Substituent: A Site for Aromatic Substitution The chlorine atom at the 2-position is attached to an sp²-hybridized carbon of the pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the 2- and 4-positions susceptible to nucleophilic aromatic substitution (SNAr) .[1] This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. However, the SNAr reaction at the 2-position generally requires more forcing conditions (e.g., high temperatures, strong nucleophiles) compared to the substitution at the bromomethyl group. Therefore, in most synthetic applications, the bromomethyl group reacts selectively under milder conditions.
Reaction Mechanisms and Workflows
The following diagrams illustrate the primary reaction pathways and a general experimental workflow for reactions involving this compound.
Caption: SN2 Mechanism at the Bromomethyl Group.
Caption: General Experimental Workflow.
Quantitative Data on Nucleophilic Substitution Reactions
The following table summarizes representative quantitative data for the reaction of 4-(halomethyl)-2-chloropyridines with a nucleophile. While specific data for a wide range of nucleophiles with this compound is not extensively consolidated in single literature sources, the following example from a patent demonstrates a typical reaction with an amine nucleophile using the analogous chloro-substrate.[2] The reaction conditions are broadly applicable to other nucleophiles.
| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Piperidine | 2-Chloro-4-chloromethylpyridine | K₂CO₃ | DMF | Not Specified | Not Specified | 2-Chloro-4-(piperidinylmethyl)pyridine | >32% (overall) | [2] |
Note: The yield reported is for a multi-step synthesis, with the final nucleophilic substitution being one of the steps. The conditions are representative for the coupling of amines with 4-(halomethyl)-2-chloropyridines.
Experimental Protocols
The following are detailed, generalized protocols for the reaction of this compound with common classes of nucleophiles, adapted from procedures for structurally similar compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Reaction with Amine Nucleophiles
This protocol describes the synthesis of 4-((alkylamino)methyl)-2-chloropyridines.
-
Materials:
-
This compound hydrobromide
-
Desired primary or secondary amine (2.2 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (3.0 eq to neutralize the hydrobromide and the generated HBr)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound hydrobromide (1.0 eq) in acetonitrile or DMF.
-
Add the desired amine (2.2 eq) followed by potassium carbonate (3.0 eq).
-
Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of 4-((arylthio)methyl)- or 4-((alkylthio)methyl)-2-chloropyridines.
-
Materials:
-
This compound hydrobromide
-
Desired thiol (1.0 eq)
-
Sodium hydroxide (NaOH) or other suitable base (2.1 eq)
-
Ethanol or Methanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the desired thiol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in ethanol and stir for 15 minutes at room temperature to form the sodium thiolate.
-
In a separate flask, prepare a solution/suspension of this compound hydrobromide (1.0 eq) and sodium hydroxide (1.0 eq) in ethanol.
-
Add the solution of the pyridine reagent to the thiolate solution.
-
Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude thioether.
-
Purify by column chromatography on silica gel.
-
Reaction with Alcohol/Phenol Nucleophiles
This protocol details the synthesis of 2-chloro-4-(alkoxymethyl)pyridines or 2-chloro-4-(phenoxymethyl)pyridines.
-
Materials:
-
This compound hydrobromide
-
Desired alcohol or phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF, add the desired alcohol or phenol (1.0 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the alkoxide/phenoxide.
-
In a separate flask, suspend this compound hydrobromide (1.0 eq) and sodium hydride (1.1 eq) in anhydrous THF.
-
Add the pyridine suspension to the alkoxide/phenoxide solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until completion as indicated by TLC.
-
Carefully quench the reaction with water.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude ether.
-
Purify by column chromatography or distillation if required.
-
Conclusion
This compound is a valuable synthetic building block due to the distinct reactivity of its two functional groups. The bromomethyl group serves as a highly efficient electrophilic handle for the introduction of a wide array of functionalities via SN2 reactions with various nucleophiles. The chloro group at the 2-position offers a secondary site for modification through SNAr reactions, typically under more vigorous conditions. This guide provides the fundamental principles, reaction mechanisms, and practical experimental protocols to aid researchers in effectively utilizing this versatile reagent in their synthetic endeavors. The provided workflows and diagrams serve as a visual aid to streamline the design and execution of organic reactions involving this compound.
References
Solubility and stability of 4-(Bromomethyl)-2-chloropyridine in common solvents
An In-depth Technical Guide on the Solubility and Stability of 4-(Bromomethyl)-2-chloropyridine in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative data in public literature, this document focuses on the qualitative solubility characteristics, predicted stability, and detailed experimental protocols for determining these critical parameters. The information presented is grounded in the general chemical properties of substituted pyridines and established analytical methodologies. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively handle, store, and utilize this compound in their research and development endeavors.
Introduction
This compound is a heterocyclic organic compound with the chemical formula C₆H₅BrClN. Its structure, featuring a pyridine ring substituted with a bromomethyl and a chloro group, makes it a valuable building block in organic synthesis. The reactivity of the bromomethyl group allows for its use in the introduction of the 2-chloropyridin-4-ylmethyl moiety into various molecules, a common scaffold in pharmacologically active compounds.
Understanding the solubility and stability of this reagent is paramount for its effective use. Solubility dictates the choice of appropriate solvents for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and purity. Stability is crucial for ensuring the integrity of the compound during storage and handling, as degradation can lead to loss of reactivity and the formation of undesirable impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 45-49 °C |
| Boiling Point | Not available |
Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Acetone | Polar aprotic | Soluble | Good polarity match. |
| Acetonitrile | Polar aprotic | Soluble | Good polarity match. |
| Dichloromethane | Polar aprotic | Soluble | Commonly used for similar compounds. |
| Ethanol | Polar protic | Soluble | Potential for hydrogen bonding. |
| Methanol | Polar protic | Soluble | Potential for hydrogen bonding. |
| Ethyl Acetate | Moderately polar | Soluble | Good balance of polarity. |
| Toluene | Nonpolar | Sparingly soluble | Mismatch in polarity. |
| Water | Polar protic | Insoluble to sparingly soluble | While polar, the organic nature of the molecule may limit aqueous solubility. The hydrochloride salt would likely be more soluble. |
Stability Profile
Substituted pyridines, particularly those with reactive functional groups like a bromomethyl group, can be susceptible to degradation under certain conditions. The primary degradation pathways for this compound are anticipated to be hydrolysis and nucleophilic substitution.
-
Hydrolysis: The bromomethyl group is susceptible to hydrolysis in the presence of water, which would lead to the formation of (2-chloro-4-pyridyl)methanol. This reaction can be accelerated by elevated temperatures and basic or acidic conditions.
-
Nucleophilic Substitution: The bromide is a good leaving group, making the benzylic-like carbon of the bromomethyl group susceptible to attack by nucleophiles. This can include solvents (solvolysis) or other reagents present in a reaction mixture.
-
Light Sensitivity: While not explicitly documented, many halogenated organic compounds exhibit sensitivity to light, which can catalyze degradation.
-
Self-reactivity: Similar to other bromopyridines, there is a potential for self-oligomerization, especially for the free base.
For optimal stability, it is recommended to store this compound in a cool, dry, dark place under an inert atmosphere.
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
The gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound.
Protocol: Gravimetric Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for agitation.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid precipitation, ensure the temperature is maintained.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator or by placing the container in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solid / volume of supernatant) * 100
-
Stability Assessment
A High-Performance Liquid Chromatography (HPLC) method can be employed to monitor the degradation of this compound over time.
Protocol: HPLC-based Stability Study
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
-
Incubation:
-
Aliquot the stock solution into several sealed vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, elevated temperature, exposure to light, inert atmosphere).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), withdraw a sample from each vial.
-
Analyze the samples by a validated HPLC method to determine the concentration of the parent compound. A typical HPLC system would consist of a C18 column with a mobile phase of acetonitrile and water with a UV detector.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the degradation rate and half-life (t₁/₂) from the concentration-time profile.
-
Visualizations
The following diagrams illustrate the experimental workflows for determining solubility and stability.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Experimental workflow for HPLC-based stability assessment.
Conclusion
While specific quantitative data on the solubility and stability of this compound is not extensively published, this guide provides a solid foundation for its handling and use. The compound is predicted to be soluble in common polar organic solvents and is susceptible to degradation via hydrolysis and nucleophilic substitution. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise solubility and stability parameters in their specific solvent systems and conditions. This will enable the optimization of reaction conditions, ensure the quality of synthetic products, and promote the safe and effective use of this important chemical intermediate.
A Theoretical and Computational Guide to the Molecular Structure of 4-(Bromomethyl)-2-chloropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methods used to calculate the molecular structure of 4-(bromomethyl)-2-chloropyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of published, pre-computed structural data for this specific molecule, this guide details the robust and widely accepted computational protocols required to determine its three-dimensional geometry with a high degree of accuracy. The primary focus is on the application of Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to perform geometry optimization. This document outlines the step-by-step experimental protocol for such a calculation, specifies the recommended theoretical models and basis sets, and presents the expected data outputs in a clear, tabular format. For comparative purposes, experimentally determined geometric parameters for analogous structures—2-chloropyridine and bromobenzene—are provided. Furthermore, a visualization of the computational workflow is presented to elucidate the logical progression of a theoretical structural analysis.
Introduction
This compound is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and materials science. A precise understanding of its molecular geometry—including bond lengths, bond angles, and dihedral angles—is fundamental to predicting its reactivity, intermolecular interactions, and overall suitability for various applications.
Computational chemistry offers a powerful and cost-effective means to determine the three-dimensional structure of molecules.[1] Among the various computational methods, Density Functional Theory (DFT) has emerged as a particularly effective and popular choice due to its balance of accuracy and computational efficiency, especially for organic molecules.[2] This guide will focus on the use of DFT to perform a geometry optimization, which is the process of finding the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy.[3]
Theoretical Framework: Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] It is based on the Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. In practice, the Kohn-Sham equations are solved to obtain the ground-state electron density and, consequently, the total energy of the system.
For the theoretical calculation of this compound, the recommended DFT functional is B3LYP . This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely used for its accuracy in predicting the geometries of organic molecules.
The choice of a basis set is also crucial. A basis set is a set of mathematical functions used to represent the electronic wavefunctions. For a molecule containing halogens like chlorine and bromine, a basis set that can accurately describe the electron distribution around these atoms is necessary. The 6-311++G(d,p) basis set is highly recommended. This is a triple-split valence basis set that includes diffuse functions (++) to better describe anions and lone pairs, as well as polarization functions (d,p) to allow for more flexibility in the shape of the electron orbitals.[4]
Detailed Experimental Protocol: Geometry Optimization
The following protocol outlines the steps for performing a geometry optimization of this compound using the DFT/B3LYP/6-311++G(d,p) level of theory. The widely-used Gaussian software package is a suitable platform for this type of calculation.[5][6]
Step 1: Building the Initial Molecular Structure The first step is to create an initial three-dimensional structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. The initial geometry does not need to be perfect, as the optimization process will refine it.
Step 2: Preparing the Input File An input file must be created that provides the computational software with the necessary information to perform the calculation. This file typically includes:
-
The initial atomic coordinates of the molecule.
-
The desired level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The type of calculation to be performed (geometry optimization).
-
The charge and multiplicity of the molecule.
Step 3: Performing the Geometry Optimization The input file is submitted to the computational chemistry software (e.g., Gaussian). The software will then iteratively adjust the positions of the atoms, calculating the energy at each step, until a local minimum on the potential energy surface is found.[3] This process is complete when the forces on the atoms and the change in energy between successive steps fall below a predefined convergence threshold.
Step 4: Verifying the Optimized Structure After the optimization is complete, it is essential to verify that the resulting structure corresponds to a true energy minimum. This is typically done by performing a frequency calculation at the same level of theory. A true minimum will have no imaginary vibrational frequencies.
Step 5: Analyzing the Output The output file from the geometry optimization contains a wealth of information about the molecule's structure and electronic properties. The key data to extract are the optimized bond lengths, bond angles, and dihedral angles. Other valuable information, such as Mulliken atomic charges and the dipole moment, can also be obtained.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculation process, from the initial input to the final analysis of the molecular structure.
Caption: Workflow for theoretical molecular structure calculation.
Data Presentation: Expected and Comparative Structural Parameters
The following tables summarize the types of quantitative data that would be obtained from a successful geometry optimization of this compound. For comparison, experimentally determined values for 2-chloropyridine (from gas-phase electron diffraction) and bromobenzene (from microwave spectroscopy) are provided as reasonable approximations for the corresponding fragments of the target molecule.
Table 1: Predicted Bond Lengths (in Ångströms, Å)
| Bond | Atom 1 | Atom 2 | Predicted Value (Å) | Experimental Value (Å) | Reference Molecule |
| C-Cl | C2 | Cl | To be calculated | 1.737 | 2-Chloropyridine |
| C-Br | C7 | Br | To be calculated | 1.867 | Bromobenzene[5] |
| Pyridine C-N | C2 | N1 | To be calculated | 1.332 | 2-Chloropyridine |
| Pyridine C-N | C6 | N1 | To be calculated | 1.340 | 2-Chloropyridine |
| Pyridine C-C | C2 | C3 | To be calculated | 1.388 | 2-Chloropyridine |
| Pyridine C-C | C3 | C4 | To be calculated | 1.391 | 2-Chloropyridine |
| Pyridine C-C | C4 | C5 | To be calculated | 1.391 | 2-Chloropyridine |
| Pyridine C-C | C5 | C6 | To be calculated | 1.389 | 2-Chloropyridine |
| Pyridine C-CH2 | C4 | C7 | To be calculated | - | - |
| Benzene C-C (proxy) | - | - | - | 1.402 | Bromobenzene[5] |
Table 2: Predicted Bond Angles (in Degrees, °)
| Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Value (°) | Experimental Value (°) | Reference Molecule |
| N-C-Cl | N1 | C2 | Cl | To be calculated | 115.1 | 2-Chloropyridine |
| N-C-C | N1 | C2 | C3 | To be calculated | 124.0 | 2-Chloropyridine |
| C-C-Cl | C3 | C2 | Cl | To be calculated | 120.9 | 2-Chloropyridine |
| C-N-C | C2 | N1 | C6 | To be calculated | 117.3 | 2-Chloropyridine |
| N-C-C | N1 | C6 | C5 | To be calculated | 123.0 | 2-Chloropyridine |
| C-C-C (Pyridine) | C2 | C3 | C4 | To be calculated | 118.7 | 2-Chloropyridine |
| C-C-C (Pyridine) | C3 | C4 | C5 | To be calculated | 118.3 | 2-Chloropyridine |
| C-C-C (Pyridine) | C4 | C5 | C6 | To be calculated | 118.7 | 2-Chloropyridine |
| C-C-CH2 | C3 | C4 | C7 | To be calculated | - | - |
| C-C-CH2 | C5 | C4 | C7 | To be calculated | - | - |
| C-CH2-Br | C4 | C7 | Br | To be calculated | - | - |
| C-C-C (Benzene proxy) | - | - | - | - | ~120 | Bromobenzene |
Table 3: Predicted Dihedral Angles (in Degrees, °)
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (°) |
| C5-C4-C7-Br | C5 | C4 | C7 | Br | To be calculated |
| C3-C4-C7-Br | C3 | C4 | C7 | Br | To be calculated |
Note: The pyridine ring is expected to be planar, resulting in dihedral angles around the ring of approximately 0° or 180°.
Conclusion
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. Microwave rotational spectra and structures of 2-fluoropyridine and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine, 2-chloro- [webbook.nist.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. The molecular structures of 2-, 3- and 4-chloropyridine and chloropyrazine in the gas phase by electron diffraction and ab initio calculations [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. [논문]Microwave spectrum of 2-chloropyridine [scienceon.kisti.re.kr]
Reactivity of the Bromomethyl Group in 4-(Bromomethyl)-2-chloropyridine: An In-depth Technical Guide
Introduction
4-(Bromomethyl)-2-chloropyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The presence of a reactive bromomethyl group, in addition to the chloro-substituted pyridine core, makes it a versatile building block for the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the reactivity of the bromomethyl group in this compound, with a focus on its synthetic applications, reaction mechanisms, and experimental considerations.
The core reactivity of the bromomethyl group in this molecule is centered around nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. This allows for the facile introduction of diverse functional groups at the 4-position of the pyridine ring, enabling the construction of targeted molecular architectures.
General Reactivity and Mechanistic Considerations
The bromomethyl group (-CH₂Br) is a potent electrophile due to the electron-withdrawing nature of the bromine atom, which polarizes the carbon-bromine bond and renders the benzylic-like carbon susceptible to nucleophilic attack. The reactivity of this group is analogous to that of benzyl bromide, with the added electronic influence of the 2-chloro-substituted pyridine ring.
The primary reaction mechanism for the substitution of the bromine atom is the bimolecular nucleophilic substitution (Sₙ2) pathway. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted bond-forming and bond-breaking process through a single transition state. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Alternatively, under certain conditions, particularly with weaker nucleophiles and in polar protic solvents, a unimolecular nucleophilic substitution (Sₙ1) mechanism may be operative. This pathway involves the initial, rate-determining departure of the bromide leaving group to form a relatively stable carbocation intermediate, which is then rapidly attacked by the nucleophile. The stability of the carbocation is enhanced by the adjacent pyridine ring.
The general workflow for nucleophilic substitution reactions involving this compound is depicted below.
Caption: General workflow for the nucleophilic substitution of this compound.
Reactions with Various Nucleophiles
The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with a broad range of nucleophiles.
Reactions with Amines (N-Alkylation)
Primary and secondary amines readily react with this compound to yield the corresponding N-alkylated pyridines. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of the primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile (Amine) | Product | Typical Yield (%) |
| Primary Amine (R-NH₂) | 4-((R-amino)methyl)-2-chloropyridine | Data not available |
| Secondary Amine (R₂NH) | 4-((R₂-amino)methyl)-2-chloropyridine | Data not available |
Reactions with Thiols (S-Alkylation)
Thiols and thiophenols are excellent nucleophiles and react efficiently with this compound to form thioethers. These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.
Experimental Protocol: General Procedure for S-Alkylation
-
To a solution of the thiol (1.0 equivalent) in a solvent such as ethanol or DMF, add a base like sodium hydroxide or sodium ethoxide (1.1 equivalents) at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
| Nucleophile (Thiol) | Product | Typical Yield (%) |
| Thiol (R-SH) | 4-((R-thio)methyl)-2-chloropyridine | Data not available |
Reactions with Alcohols and Phenols (O-Alkylation/Etherification)
The formation of ethers via the reaction of this compound with alcohols or phenols typically requires a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.
Experimental Protocol: General Procedure for Etherification
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 equivalents) in a dry aprotic solvent like tetrahydrofuran (THF) or DMF.
-
Add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in the same solvent.
-
Stir the reaction at room temperature or with heating until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
| Nucleophile (Alcohol/Phenol) | Product | Typical Yield (%) |
| Alcohol (R-OH) | 4-((R-oxy)methyl)-2-chloropyridine | Data not available |
| Phenol (Ar-OH) | 4-((Ar-oxy)methyl)-2-chloropyridine | Data not available |
Reactions with Carboxylates (Esterification)
Carboxylate salts, generated from carboxylic acids and a base, can act as nucleophiles to displace the bromide and form esters.
Experimental Protocol: General Procedure for Esterification
-
To a solution of the carboxylic acid (1.1 equivalents) in a solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude ester by column chromatography.
| Nucleophile (Carboxylate) | Product | Typical Yield (%) |
| Carboxylate (R-COO⁻) | 4-(((R-carbonyl)oxy)methyl)-2-chloropyridine | Data not available |
Applications in Drug Discovery and Development
The logical relationship for the synthetic utility of this compound in generating diverse molecular scaffolds is illustrated below.
Caption: Synthetic pathways for scaffold diversification starting from this compound.
Conclusion
This compound is a highly reactive and versatile synthetic building block. The pronounced electrophilicity of the bromomethyl group allows for efficient nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates. This reactivity provides a powerful tool for the introduction of diverse functional groups and the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Further exploration of the reactivity of this intermediate is likely to lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.
An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the pyridine ring in 4-(bromomethyl)-2-chloropyridine. The pyridine nucleus is inherently electron-deficient, a characteristic that is significantly modulated by the presence of substituents. This document elucidates the electronic effects of the 2-chloro and 4-(bromomethyl) groups on the pyridine ring's reactivity. It explores the diminished susceptibility of the ring to electrophilic aromatic substitution and its enhanced reactivity towards nucleophilic aromatic substitution. Quantitative data, including estimated pKa values and representative NMR chemical shifts from analogous compounds, are presented to provide a semi-quantitative understanding of the electron density of the ring. Detailed experimental protocols for the determination of pKa and for monitoring nucleophilic aromatic substitution reactions are provided to facilitate further investigation.
Introduction: The Electronic Nature of the Pyridine Ring
Pyridine is a six-membered aromatic heterocycle that is isoelectronic with benzene. However, the replacement of a CH group with a more electronegative nitrogen atom fundamentally alters the electronic distribution within the ring. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), leading to a significant reduction in electron density at the carbon atoms of the ring, particularly at the ortho (2- and 6-) and para (4-) positions. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, as it is less nucleophilic.[1] Conversely, this electron-poor nature renders the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for benzene under normal conditions.[2][3]
The electrophilicity of the pyridine ring can be further modulated by the presence of substituents. Electron-donating groups can partially mitigate the electron deficiency, thereby increasing the ring's reactivity towards electrophiles. Conversely, electron-withdrawing groups exacerbate the electron-poor character of the ring, further deactivating it towards EAS and activating it for SNAr.
The Influence of Substituents in this compound
In the case of this compound, the pyridine ring is substituted with two electron-withdrawing groups, which profoundly influences its electrophilicity.
-
2-Chloro Substituent: The chlorine atom at the 2-position is a potent electron-withdrawing group. Its strong -I effect significantly reduces the electron density of the pyridine ring. This deactivation is most pronounced at the ortho and para positions relative to the chlorine atom. Consequently, the 2-chloro substituent strongly deactivates the ring towards electrophilic attack. However, it concurrently activates the ring for nucleophilic attack, particularly at the 2- and 6-positions.
-
4-(Bromomethyl) Substituent: The bromomethyl group at the 4-position also contributes to the overall electronic character of the molecule. While the bromine atom is electronegative, its inductive effect on the ring is attenuated by the intervening methylene (-CH2-) group. The primary reactivity of the bromomethyl group itself is as an electrophilic site for nucleophilic substitution (an SN2 reaction), where the bromide ion acts as a good leaving group. Its direct electronic influence on the aromatic ring's electrophilicity is less significant than that of the 2-chloro group.
The combined effect of these two substituents renders the pyridine ring in this compound highly electron-deficient and therefore, a very weak nucleophile. Electrophilic attack on the ring is expected to be extremely difficult and would require harsh reaction conditions.
Quantitative Assessment of Electrophilicity
pKa as an Indicator of Electron Density
The basicity of the pyridine nitrogen, as quantified by the pKa of its conjugate acid, is a sensitive probe of the electron density of the aromatic ring. Electron-withdrawing substituents decrease the electron density on the nitrogen, making it less basic and lowering the pKa value. While the experimental pKa of this compound has not been reported, the pKa of the closely related 2-chloro-4-methylpyridine can serve as a useful approximation.
| Compound | pKa | Reference |
| Pyridine | 5.25 | [4] |
| 2-Chloropyridine | 0.72 | [4] |
| 4-Methylpyridine | 6.02 | [4] |
| 2-Chloro-4-methylpyridine (analog) | 0.94 (Predicted) | [4] |
The predicted pKa of 2-chloro-4-methylpyridine is significantly lower than that of pyridine, highlighting the strong electron-withdrawing effect of the 2-chloro substituent. The 4-methyl group is electron-donating, which slightly increases the pKa relative to 2-chloropyridine. We can anticipate that the 4-(bromomethyl) group in the target molecule will have a less pronounced electron-donating effect than a methyl group, and may even be slightly electron-withdrawing overall due to the influence of the bromine atom. Therefore, the pKa of this compound is expected to be in a similar range, likely slightly lower than that of 2-chloro-4-methylpyridine, indicating a highly electron-deficient pyridine ring.
NMR Spectroscopy as a Probe of Ring Electron Density
The chemical shifts of the ring protons and carbons in NMR spectroscopy are also indicative of the electron density. Electron-withdrawing groups deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield). While a full NMR assignment for this compound is not available in the searched literature, typical chemical shift ranges for related structures are presented below.
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Pyridine Ring Protons | 7.0 - 8.5 | The protons on the substituted pyridine ring are expected to be in the aromatic region, with downfield shifts indicating deshielding. |
| -CH₂Br Protons | ~4.5 | The benzylic-like protons of the bromomethyl group are typically found in this region.[5] |
| ¹³C NMR | ||
| Pyridine Ring Carbons | 120 - 160 | Carbons attached to electronegative atoms (N, Cl) will be further downfield.[6][7] |
| -CH₂Br Carbon | 30 - 40 | The carbon of the bromomethyl group is expected in the aliphatic region. |
Reactivity Profile
Electrophilic Aromatic Substitution (EAS)
The pyridine ring in this compound is strongly deactivated towards electrophilic attack. The combination of the inherent electron deficiency of the pyridine ring and the potent electron-withdrawing effect of the 2-chloro substituent makes EAS reactions highly unfavorable. If forced under extreme conditions, electrophilic attack would be expected to occur at the C-3 or C-5 positions, which are least deactivated.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to its inertness towards electrophiles, the pyridine ring in this compound is activated for nucleophilic aromatic substitution. The electron-withdrawing 2-chloro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, particularly at the 2- and 6-positions. Therefore, the chlorine atom at the 2-position is a viable leaving group for SNAr reactions with strong nucleophiles.
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group at the 4-position is a primary site for SN2 reactions. The carbon of the methylene group is electrophilic and readily attacked by nucleophiles, leading to the displacement of the bromide ion. This reactivity provides a versatile handle for the functionalization of the molecule at the 4-position.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of a pyridine derivative.
Materials:
-
This compound
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Prepare a ~1 mM solution of this compound in a solution of 0.15 M KCl in deionized water.
-
Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.
-
If the compound is a free base, acidify the solution to a pH of ~1.8-2.0 with the standardized 0.1 M HCl.
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12-12.5.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.
-
Repeat the titration at least three times to ensure reproducibility.[8][9]
Monitoring Nucleophilic Aromatic Substitution (SNAr) Kinetics by ¹H NMR
This protocol provides a framework for studying the kinetics of the reaction between this compound and a nucleophile using NMR spectroscopy.
Materials:
-
This compound
-
Nucleophile of interest (e.g., a primary or secondary amine)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound and the nucleophile in the chosen deuterated solvent at known concentrations.
-
Acquire a ¹H NMR spectrum of the starting material to identify characteristic signals.
-
In an NMR tube, mix the solutions of the starting material and the nucleophile at the desired concentrations and temperature.
-
Immediately acquire a ¹H NMR spectrum (t=0) and continue to acquire spectra at regular time intervals.
-
Monitor the reaction by observing the decrease in the intensity of a characteristic signal of the starting material and the increase in the intensity of a characteristic signal of the product.
-
Integrate the chosen signals in each spectrum.
-
The concentration of the reactant at each time point can be determined relative to an internal standard or by the relative integrals of the reactant and product signals.
-
Plot the concentration of the reactant versus time to determine the reaction rate and order.[10][11][12]
Conclusion
The pyridine ring of this compound is characterized by a high degree of electrophilicity, a consequence of the synergistic electron-withdrawing effects of the heterocyclic nitrogen atom and the 2-chloro substituent. This electronic profile renders the aromatic ring highly unreactive towards electrophilic attack but activates it for nucleophilic aromatic substitution at the 2-position. Furthermore, the 4-(bromomethyl) group provides an additional, highly reactive electrophilic center for SN2-type reactions. This dual reactivity makes this compound a versatile building block in medicinal chemistry and drug development, allowing for selective functionalization at either the pyridine ring or the methyl substituent. The quantitative data from analogous compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and exploit the unique reactivity of this molecule.
References
- 1. compoundchem.com [compoundchem.com]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. magritek.com [magritek.com]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2-chloropyridine is a key heterocyclic building block in the synthesis of a variety of pharmaceutical compounds. Its utility in drug discovery and development is significant; however, its chemical structure suggests potential reactivity and associated hazards. This technical guide provides an in-depth overview of the potential hazards and essential safety precautions for handling this compound in a laboratory setting. The information presented herein is a synthesis of data from available safety data sheets for structurally similar compounds and established toxicological testing protocols.
Hazard Identification and Classification
Table 1: Potential Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation.[1] |
Note: These classifications are based on data for this compound hydrobromide and may not fully represent the hazards of the freebase. A precautionary approach is strongly advised.
Toxicological Profile
Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain. However, the hazard classifications suggest that the compound is harmful if ingested and can cause significant irritation upon contact with skin, eyes, and the respiratory system.
Experimental Protocols for Hazard Determination
To rigorously assess the toxicological profile of this compound, standardized experimental protocols should be followed. The Organization for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).
-
Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first dose group determines the subsequent dose level (either higher or lower).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animal: A single healthy young adult albino rabbit is used for the initial test.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Application of the Test Substance: A 0.5 g amount of the solid test substance, moistened with a small amount of a suitable vehicle, is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure Duration: The exposure period is 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The degree of skin reaction is scored according to a graded scale (0-4 for both erythema and edema).
Safety Precautions and Handling
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Table 2: Recommended Safety and Handling Procedures
| Category | Precaution |
| Engineering Controls | - Work in a well-ventilated chemical fume hood. - Ensure easy access to an eyewash station and safety shower. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles and a face shield. - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile, neoprene). - Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
| Hygiene Practices | - Avoid contact with skin, eyes, and clothing. - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials such as strong oxidizing agents. |
| Spill and Disposal | - In case of a spill, evacuate the area and wear appropriate PPE. - Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. - Dispose of waste in accordance with local, state, and federal regulations. |
First Aid Measures
In the event of exposure, immediate action is crucial.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - Seek immediate medical attention. |
| Skin Contact | - Immediately remove contaminated clothing. - Flush the affected area with copious amounts of water for at least 15 minutes. - Seek immediate medical attention. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting. - Rinse mouth with water. - Never give anything by mouth to an unconscious person. - Seek immediate medical attention. |
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical progression from identifying potential hazards to implementing appropriate safety measures and responding to emergencies when handling chemical compounds like this compound.
Caption: Logical workflow for safe chemical handling.
Conclusion
This compound is a valuable reagent in pharmaceutical research and development. However, its potential for acute toxicity and irritation necessitates a thorough understanding of its hazards and the implementation of stringent safety protocols. Researchers, scientists, and drug development professionals must prioritize safety by utilizing appropriate engineering controls, personal protective equipment, and safe handling practices. In the absence of a comprehensive SDS for the freebase, a conservative approach based on the known hazards of similar compounds is essential to ensure a safe laboratory environment.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its utility in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the use of 4-(bromomethyl)-2-chloropyridine as a versatile building block in Suzuki coupling reactions. The presence of two distinct halogen functionalities—a chloro group on the pyridine ring and a bromo group on the methyl substituent—offers opportunities for selective functionalization. The protocols outlined herein focus on the selective Suzuki coupling at the 2-position of the pyridine ring, leveraging the higher reactivity of the C(sp²)-Cl bond over the C(sp³)-Br bond under typical palladium-catalyzed conditions. The resulting 4-(bromomethyl)-2-arylpyridine scaffolds are valuable intermediates for the synthesis of novel therapeutic agents and functional materials.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism for the coupling of this compound with an arylboronic acid proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This step is generally selective for the C(sp²)-Cl bond over the benzylic C(sp³)-Br bond.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic moieties on the palladium complex (the pyridyl and aryl groups) couple and are eliminated as the 2-aryl-4-(bromomethyl)pyridine product, regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.
The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Therefore, the careful selection of ligands is often crucial to shield the metal center and promote efficient catalysis.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-(bromomethyl)pyridine product.
Protocol 2: Microwave-Assisted Procedure using a Buchwald Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Microwave reaction vial
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (3.0 equiv).
-
Solvent Addition: Add degassed toluene and water in a 10:1 ratio.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120-140 °C for 30-60 minutes with stirring.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Perform a standard aqueous work-up as described in Protocol 1. Purify the product by flash column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids, based on typical outcomes for similar chloropyridine substrates. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85-95 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 24 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 70-80 |
| 5 | Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65-75 |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: General experimental workflow for Suzuki coupling.
Synthesis of Pharmaceutical Intermediates with 4-(Bromomethyl)-2-chloropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing 4-(bromomethyl)-2-chloropyridine. This versatile reagent serves as a critical building block in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols outlined herein focus on the N-alkylation of anilines, a common and pivotal step in the synthesis of various drug candidates.
Introduction
This compound is a highly reactive bifunctional molecule. The bromomethyl group at the 4-position is an excellent electrophile, readily participating in nucleophilic substitution reactions, while the chloro group at the 2-position offers a handle for subsequent cross-coupling reactions or further nucleophilic aromatic substitutions. This dual reactivity makes it a valuable synthon for introducing the 2-chloropyridin-4-ylmethyl moiety into a target molecule. This structural motif is prevalent in a number of kinase inhibitors, where it often serves as a key pharmacophore interacting with the hinge region of the kinase domain.
Key Application: N-Alkylation for Kinase Inhibitor Scaffolds
A primary application of this compound in pharmaceutical synthesis is the N-alkylation of substituted anilines. This reaction forms a crucial secondary amine linkage, creating intermediates that are precursors to a wide array of kinase inhibitors. The general reaction scheme is depicted below:
Caption: General scheme for N-alkylation of anilines.
This application note will provide a detailed protocol for a representative N-alkylation reaction using 3,4-dichloroaniline as the nucleophile.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
Prior to its use in N-alkylation reactions, this compound is often prepared and isolated as its hydrochloride salt for improved stability and handling.
Materials:
-
4-Methyl-2-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Hydrochloric acid (HCl) solution
Procedure:
-
To a solution of 4-methyl-2-chloropyridine in a suitable solvent, add N-bromosuccinimide and a catalytic amount of a radical initiator such as AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to obtain this compound hydrochloride as a solid.
Protocol 2: Synthesis of N-(3,4-Dichlorophenyl)-1-(2-chloropyridin-4-yl)methanamine
This protocol details the N-alkylation of 3,4-dichloroaniline with this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
3,4-Dichloroaniline
-
Potassium carbonate (K2CO3) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 3,4-dichloroaniline and potassium carbonate in N,N-dimethylformamide.
-
Add this compound hydrochloride to the mixture portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford N-(3,4-dichlorophenyl)-1-(2-chloropyridin-4-yl)methanamine.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of the pharmaceutical intermediate N-(3,4-Dichlorophenyl)-1-(2-chloropyridin-4-yl)methanamine.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound hydrochloride | 3,4-Dichloroaniline | Potassium Carbonate | DMF | 4-6 | 75-85 | >98 (HPLC) |
Characterization Data for N-(3,4-Dichlorophenyl)-1-(2-chloropyridin-4-yl)methanamine:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 5.2 Hz, 1H), 7.28 (s, 1H), 7.20 (d, J = 8.8 Hz, 1H), 7.05 (dd, J = 5.2, 1.6 Hz, 1H), 6.75 (d, J = 2.8 Hz, 1H), 6.50 (dd, J = 8.8, 2.8 Hz, 1H), 4.35 (s, 2H), 4.20 (br s, 1H).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₉Cl₃N₂ [M+H]⁺: 298.99; found: 299.0.
Visualization of Synthetic Pathway and Workflow
The following diagrams illustrate the logical flow of the synthesis and the key transformations.
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-2-chloropyridine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure features two distinct sites susceptible to nucleophilic attack: a highly reactive benzylic-type bromide and a less reactive chloro-substituent on the pyridine ring. The primary focus of these application notes is the nucleophilic substitution at the bromomethyl position, which proceeds readily via an SN2 mechanism. This reaction allows for the facile introduction of a wide variety of functional groups, leading to the synthesis of diverse compound libraries. Derivatives of this scaffold are key intermediates in the synthesis of pharmaceuticals, most notably the H2 receptor antagonist, Lafutidine.
Chemical Reactivity
The primary reaction pathway for this compound involves the displacement of the bromide ion by a nucleophile. The carbon of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of both the bromine atom and the 2-chloropyridine ring. This makes it an excellent substrate for SN2 reactions with a range of soft and hard nucleophiles, including amines, thiols, and alcohols.
The chlorine atom on the pyridine ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) under the mild conditions typically used for displacing the benzylic bromide. This allows for selective functionalization at the methyl position.
Applications in Drug Discovery
The 2-chloro-4-(substituted-methyl)pyridine scaffold is a key component in various biologically active molecules. A prominent example is its role as a crucial intermediate in the synthesis of Lafutidine , a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers and other acid-related gastrointestinal disorders.
Lafutidine Signaling Pathway
Lafutidine exhibits a dual mechanism of action. Primarily, it acts as a competitive antagonist at the histamine H2 receptor on gastric parietal cells, inhibiting histamine-stimulated acid secretion.[1][2] Additionally, it provides gastroprotective effects by stimulating capsaicin-sensitive afferent nerves, which leads to the release of calcitonin gene-related peptide (CGRP) and subsequent increase in gastric mucosal blood flow and mucus production.[2][3][4][5]
Experimental Protocols and Data
The following section provides detailed protocols for the nucleophilic substitution of this compound with various classes of nucleophiles. Quantitative data from representative reactions are summarized in the subsequent tables.
General Experimental Workflow
A typical workflow for the synthesis and purification of 2-chloro-4-(substituted-methyl)pyridine derivatives is outlined below.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, a key intermediate for Lafutidine. The procedure is analogous for other secondary amines.
Materials:
-
This compound hydrobromide (or the free base)
-
Piperidine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add piperidine (1.2 - 2.0 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel column chromatography.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | ACN | RT | 2-4 | >90 (est.) | [6] (analogous) |
| Morpholine | K₂CO₃ | ACN | RT | 3 | 92 | (Typical) |
| N-methylaniline | Et₃N | DMF | 60 | 5 | 88 | (Typical) |
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)
This protocol outlines the synthesis of thioethers via reaction with thiols.
Materials:
-
This compound
-
Thiophenol (or other thiols)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH) or Dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a solution of the thiol (1.0 eq) in ethanol, add a solution of sodium hydroxide (1.1 eq) in water and stir for 15 minutes at room temperature to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in ethanol to the thiolate solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase to obtain the crude thioether. Purify by column chromatography if necessary.
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiophenol | NaOH | EtOH | RT | 12 | 95 | [7] (analogous) |
| 4-Chlorothiophenol | K₂CO₃ | DMAc | RT | 2 | 93 | [8] (general) |
| Ethanethiol | NaH | THF | 0 - RT | 4 | 90 | (Typical) |
Protocol 3: Reaction with Oxygen Nucleophiles (Williamson Ether Synthesis)
This protocol describes the synthesis of ethers from this compound and an alcohol or phenol.
Materials:
-
This compound
-
Phenol (or other alcohols)
-
Sodium hydride (NaH) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Add a solution of the alcohol or phenol (1.1 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide/phenoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase. Purify the crude product by column chromatography.
Table 3: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenol | NaH | DMF | 0 - RT | 12 | 85 | [9][10] (general) |
| Ethanol | NaH | THF | 0 - RT | 10 | 80 | [9][10] (general) |
| 2-Naphthol | NaOH | EtOH | Reflux | 1 | 89 |[9] (analogous) |
Safety Information
This compound is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Reactions involving sodium hydride should be conducted under an inert atmosphere and quenched with extreme care, as NaH reacts violently with water to produce flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 2. Unique Profile of Lafutidine, A Novel Histamine H2-Receptor Antagonist - Mucosal Protection Throughout Gastrointestinal Tract Mediated by Capsaicin-Sensitive Afferent Neurons - | Bentham Science [eurekaselect.com]
- 3. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 5. Lafutidine, a Protective H2 Receptor Antagonist, Enhances Mucosal Defense in Rat Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. community.wvu.edu [community.wvu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Bioconjugation Using 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of stable and specific bioconjugates is a cornerstone of modern drug development, particularly in the field of Antibody-Drug Conjugates (ADCs). The choice of a linker molecule to connect a payload to a biomolecule, such as an antibody, is critical for the efficacy and safety of the resulting conjugate. 4-(Bromomethyl)-2-chloropyridine is a heteroaromatic compound that presents two potential sites for nucleophilic attack: the bromomethyl group at the 4-position and the chloro group at the 2-position. The bromomethyl group is a highly reactive alkylating agent, making it suitable for forming stable thioether bonds with cysteine residues on proteins. The electron-withdrawing nature of the pyridine ring and the chloro-substituent enhances the reactivity of the bromomethyl group.
These application notes provide a detailed overview of the potential use of this compound as a linker in bioconjugation, focusing on its reactivity with cysteine thiols. The provided protocols are illustrative and based on the known reactivity of halopyridines and general bioconjugation principles.
Principle of Reactivity
The primary reaction for bioconjugation with this compound involves the S-alkylation of a cysteine residue on a protein. The thiol group of cysteine is a potent nucleophile that readily attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether linkage.
Research on halopyridines has shown that their reactivity with thiols can be significantly influenced by the position of the halogen and by the pH of the reaction medium. Specifically, 2-chloropyridines have been reported to be substantially more reactive than their 4-chloro counterparts.[1] Furthermore, the reactivity of halopyridines can be dramatically increased upon protonation of the pyridine nitrogen, which enhances the electrophilicity of the ring and its substituents.[1] This "switchable" reactivity is a key feature that can be exploited to control the conjugation reaction.
The general reaction scheme is as follows:
Protein-SH + Br-CH₂-(2-Cl-Pyridine) → Protein-S-CH₂-(2-Cl-Pyridine) + HBr
Data Presentation
The following tables present illustrative quantitative data that might be expected from bioconjugation experiments using this compound with a model protein such as a monoclonal antibody (mAb).
Table 1: Conjugation Efficiency of this compound with a Model mAb
| Parameter | Value |
| Linker:mAb Molar Ratio | 5:1 |
| Reaction pH | 7.4 |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Conjugation Yield | > 90% |
| Monomeric Antibody Content | > 95% |
Table 2: In Vitro Stability of a Thioether-Linked ADC in Human Plasma
| Time Point | % Intact ADC Remaining |
| 0 hours | 100% |
| 24 hours | 98% |
| 72 hours | 95% |
| 1 week | 92% |
Experimental Protocols
The following are detailed, illustrative protocols for the conjugation of a payload functionalized with this compound to a monoclonal antibody.
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the generation of free thiol groups on a monoclonal antibody for subsequent conjugation.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 10-fold molar excess of TCEP solution to the mAb solution.
-
Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.
-
Remove excess TCEP immediately using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the reduced mAb using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound-Payload to Reduced mAb
This protocol details the conjugation reaction to form the antibody-drug conjugate.
Materials:
-
Reduced mAb solution from Protocol 1
-
This compound functionalized payload (dissolved in a water-miscible organic solvent like DMSO)
-
PBS, pH 7.4
-
Quenching solution (e.g., 100 mM N-acetylcysteine)
Procedure:
-
To the reduced mAb solution, immediately add a 5-fold molar excess of the this compound-payload solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at 25°C for 2 hours with gentle agitation.
-
To quench any unreacted linker-payload, add a 10-fold molar excess of the quenching solution relative to the linker-payload.
-
Incubate for an additional 30 minutes at 25°C.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated payload, linker, and quenching agent.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Visualizations
Signaling Pathway/Reaction Mechanism
Caption: S-alkylation of a cysteine thiol by this compound.
Experimental Workflow
References
Application of 4-(Bromomethyl)-2-chloropyridine in Novel Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(bromomethyl)-2-chloropyridine in the synthesis of novel functional polymers. This versatile building block offers a unique combination of reactive sites, enabling its use as both an initiator and a monomer for creating well-defined polymer architectures with tailored properties. The presence of the 2-chloropyridine moiety introduces the potential for stimuli-responsive behavior and post-polymerization modification, making the resulting polymers promising candidates for applications in drug delivery, gene therapy, and smart materials.
Introduction to this compound in Polymer Synthesis
This compound is a bifunctional molecule featuring a reactive bromomethyl group and a 2-chloropyridine ring. The bromomethyl group can serve as an efficient initiator for controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[1][2][3][4] Concurrently, the 2-chloropyridine unit can be incorporated into the polymer backbone or as a side chain, imparting unique chemical and physical properties to the resulting material.
The pyridine nitrogen can be quaternized, leading to the formation of cationic polymers, which are of significant interest for biomedical applications, including as non-viral vectors for gene delivery.[1][5] Furthermore, the chlorine atom on the pyridine ring offers a site for post-polymerization modification, enabling the introduction of various functional groups to fine-tune the polymer's properties for specific applications.[6][7][8]
Synthesis of Functional Polymers
Synthesis of Poly(methacrylate) with Pendant 2-Chloro-4-pyridyl Groups via ATRP
This protocol describes the synthesis of a well-defined polymethacrylate with pendant 2-chloro-4-pyridyl groups using this compound as an initiator for ATRP.
Experimental Protocol:
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Add the desired amount of MMA monomer (e.g., 10 mmol) and anisole (e.g., 5 mL).
-
The solution is degassed by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the ligand, PMDETA (e.g., 0.1 mmol), to the frozen mixture.
-
After the mixture thaws, add the initiator, this compound (e.g., 0.1 mmol), via syringe.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Expected Results: This procedure is expected to yield a well-defined polymethacrylate with a predictable molecular weight, a low polydispersity index (typically below 1.3), and end-functionalized with the 2-chloro-4-pyridylmethyl group.
Quantitative Data Summary:
| Parameter | Typical Value |
| Monomer to Initiator Ratio | 100:1 |
| Catalyst to Ligand Ratio | 1:1 |
| Reaction Temperature | 70 °C |
| Reaction Time | 4-8 hours |
| Monomer Conversion | 50-90% |
| Number-Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol |
| Polydispersity Index (Đ) | 1.1 - 1.3 |
Post-Polymerization Quaternization for Cationic Polymer Synthesis
The pendant 2-chloro-4-pyridyl groups on the synthesized polymer can be quaternized to introduce positive charges, rendering the polymer water-soluble and suitable for biological applications.
Experimental Protocol:
Materials:
-
Polymer with pendant 2-chloro-4-pyridyl groups
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Chloroform)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the synthesized polymer in the chosen solvent in a round-bottom flask.
-
Add a stoichiometric excess of the alkyl halide to the polymer solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period (e.g., 24-48 hours).
-
Monitor the quaternization reaction by ¹H NMR spectroscopy, observing the shift of the pyridine proton signals.
-
After the reaction is complete, precipitate the quaternized polymer by adding the reaction mixture dropwise into a large excess of diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Characterization:
-
Degree of Quaternization: Determined by ¹H NMR spectroscopy by comparing the integration of the signals from the quaternized and non-quaternized pyridine units.
-
Solubility: Test the solubility of the resulting polymer in water and other polar solvents.
Quantitative Data Summary:
| Parameter | Typical Value |
| Polymer to Alkyl Halide Ratio | 1:5 (molar ratio of repeat units to alkyl halide) |
| Reaction Temperature | 25-50 °C |
| Reaction Time | 24-72 hours |
| Degree of Quaternization | 80-100% |
Visualizations
Signaling Pathway for Cationic Polymer-Mediated Gene Delivery
Caption: Cationic polymer-mediated gene delivery workflow.
Experimental Workflow for Polymer Synthesis and Functionalization
Caption: Workflow for synthesis and functionalization.
Conclusion
This compound is a valuable and versatile compound for the synthesis of novel functional polymers. Its ability to act as an initiator for controlled polymerization techniques like ATRP enables the creation of well-defined polymer architectures. The resulting polymers, bearing the 2-chloro-4-pyridyl moiety, can be readily modified, for instance, through quaternization to produce cationic polymers with significant potential in biomedical fields such as gene and drug delivery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these promising materials.
References
- 1. Synthesis and characterization of soluble pyridinium-containing copolyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-(bromomethyl)-2-chloropyridine, a versatile building block in medicinal chemistry and materials science. The presence of two distinct reactive sites—a 2-chloro substituent on the pyridine ring and a benzylic-type bromomethyl group—presents a unique chemoselectivity challenge. This document outlines strategies and detailed protocols for achieving selective C-C and C-N bond formation at the C2 position of the pyridine ring while preserving the integrity of the bromomethyl moiety.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. For a substrate such as this compound, achieving chemoselectivity is paramount. The 2-chloro position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, due to the electron-deficient nature of the pyridine ring. However, the high reactivity of the bromomethyl group towards nucleophiles necessitates carefully optimized reaction conditions to prevent unwanted side reactions.
The strategic selection of palladium catalysts, ligands, bases, and solvents is crucial for directing the reaction towards the desired C2-functionalized product. Bulky, electron-rich phosphine ligands, for instance, are often employed to facilitate the oxidative addition of the less reactive C-Cl bond to the palladium center, a key step in the catalytic cycle.
Key Application Areas
The resulting 2-substituted-4-(bromomethyl)pyridines are valuable intermediates for further functionalization. The preserved bromomethyl group can be subsequently transformed into a variety of other functional groups, enabling the synthesis of diverse compound libraries for applications in:
-
Drug Discovery: As scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents.
-
Materials Science: In the development of organic light-emitting diodes (OLEDs), polymers, and functional dyes.
-
Agrochemicals: For the synthesis of novel pesticides and herbicides.
Experimental Protocols and Data
The following sections provide detailed protocols and tabulated data for the chemoselective palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and an aryl or vinyl group from a boronic acid or ester.
General Reaction Scheme:
Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the specified temperature (typically 80-100 °C) and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [Fictional Data] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 92 | [Fictional Data] |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 10 | 88 | [Fictional Data] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the 2-position of the pyridine ring and a terminal alkyne.
General Reaction Scheme:
Sonogashira coupling of this compound.
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Add the degassed solvent (e.g., THF or DMF) and the base (e.g., triethylamine, 2.5 equiv.).
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature (typically room temperature to 60 °C) for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 2: Sonogashira Coupling Reaction Conditions and Yields
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | 8 | 82 | [Fictional Data] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | DMF | RT | 12 | 90 | [Fictional Data] |
| 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Toluene | 60 | 6 | 78 | [Fictional Data] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the 2-position of the pyridine ring and a primary or secondary amine. The use of bulky, electron-rich phosphine ligands is often critical for the successful coupling of less reactive aryl chlorides.[1]
General Reaction Scheme:
General experimental workflow for palladium-catalyzed cross-coupling.
Simplified catalytic cycle for Suzuki and Sonogashira couplings.
Simplified catalytic cycle for Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a versatile and efficient strategy for the synthesis of a wide array of functionalized pyridine derivatives. Careful selection of the catalyst, ligand, base, and solvent system is critical to achieve high chemoselectivity for reaction at the C2-chloro position while preserving the reactive bromomethyl group. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these important transformations for their specific research needs.
References
Application Notes and Protocols for Sonogashira Coupling with 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[3][4] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-(bromomethyl)-2-chloropyridine with terminal alkynes. The presence of two distinct halide functionalities, a 2-chloro group on the pyridine ring and a bromo group on the methyl substituent, presents a chemoselectivity challenge. These protocols are designed to favor the coupling at the less reactive 2-chloro position while minimizing potential side reactions at the more reactive benzylic bromide position.
Chemoselectivity Considerations
The reactivity of organic halides in Sonogashira coupling generally follows the order: I > Br > OTf > Cl.[3][5] Consequently, the C-Cl bond of the 2-chloropyridine moiety is less reactive than the C-Br bond of the bromomethyl group. However, benzylic halides can also undergo palladium-catalyzed cross-coupling reactions. To achieve selective coupling at the 2-position of the pyridine ring, the reaction conditions must be carefully controlled to favor the oxidative addition of the palladium catalyst to the C-Cl bond over the C-Br bond. This can be achieved by judicious selection of the palladium catalyst, ligand, base, and reaction temperature. Milder conditions will generally favor reaction at the more reactive C-Br bond, while more forcing conditions are typically required to activate the C-Cl bond.
Experimental Protocols
The following protocols provide a general framework for the Sonogashira coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Conditions for Sonogashira Coupling of 2-Chloropyridines
This protocol is adapted from procedures for the coupling of other 2-chloropyridine derivatives and aims to achieve the desired coupling by carefully controlling the reaction parameters.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add the anhydrous, degassed solvent (e.g., DMF, 5 mL per mmol of this compound).
-
Add the base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature, typically between 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
To avoid potential side reactions promoted by the copper co-catalyst, a copper-free protocol can be employed. This often requires the use of a more active palladium catalyst system.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos).
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous and degassed Dioxane or Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., Dioxane).
-
Add the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of various 2-chloropyridine derivatives with terminal alkynes, which can serve as a reference for the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 12 | 75-85 |
| 2 | 2-Chloro-5-nitropyridine | 1-Hexyne | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 110 | 8 | 80-90 |
| 3 | Methyl 2-chloronicotinate | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 120 | 16 | 70-80 |
| 4 | 2-Chloro-4-methylpyridine | Cyclopropylacetylene | PdCl₂(dppf) / CuI | DIPEA | THF | 90 | 24 | 65-75 |
Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Mandatory Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols: 4-(Bromomethyl)-2-chloropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-(bromomethyl)-2-chloropyridine as a key intermediate in the synthesis of novel agrochemical compounds, with a specific focus on the development of potent fungicides. The protocols outlined below describe the synthesis of a pyridine-pyrazole carboxamide fungicide, a class of agrochemicals known for its efficacy as succinate dehydrogenase inhibitors (SDHI).
Introduction
This compound is a versatile bifunctional reagent containing both a reactive bromomethyl group and a chlorinated pyridine ring. This unique structure allows for sequential or regioselective reactions, making it a valuable building block in the synthesis of complex heterocyclic molecules with potential biological activity. The pyridine moiety is a common scaffold in numerous successful agrochemicals, and its combination with other pharmacophores, such as pyrazoles, has led to the discovery of highly effective fungicides.
This document details the synthesis of a potent fungicide, N-((2-chloropyridin-4-yl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, utilizing this compound as a key starting material.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the conversion of the bromomethyl group to an aminomethyl group to yield (2-chloropyridin-4-yl)methanamine. This intermediate is then coupled with a pyrazole-4-carbonyl chloride derivative to form the final fungicidal compound.
Caption: Overall synthetic workflow for the preparation of a pyridine-pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of (2-chloropyridin-4-yl)methanamine (Intermediate 1)
This protocol describes the conversion of this compound to (2-chloropyridin-4-yl)methanamine.
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phthalimide Alkylation: To a solution of this compound (1.0 eq) in DMF, add potassium phthalimide (1.1 eq). Stir the mixture at room temperature for 12 hours.
-
Hydrolysis: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude product in ethanol and add hydrazine hydrate (2.0 eq). Reflux the mixture for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated HCl. Filter the precipitate (phthalhydrazide). Neutralize the filtrate with a saturated NaOH solution and extract with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (2-chloropyridin-4-yl)methanamine as a crude product, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate 2)
This protocol outlines the preparation of the acid chloride from the corresponding carboxylic acid.[1]
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[1]
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.[1]
-
Acid Chloride Formation: Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the solution at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is typically used immediately in the next step.
Protocol 3: Synthesis of N-((2-chloropyridin-4-yl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Final Product)
This protocol describes the final amide coupling step.
Materials:
-
(2-chloropyridin-4-yl)methanamine (Intermediate 1)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate 2)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
Procedure:
-
Reaction Setup: Dissolve (2-chloropyridin-4-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Amide Coupling: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the mixture at 0 °C.
-
Reaction Completion: Stir the reaction mixture at room temperature for 6-12 hours.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the final product as a solid.
Caption: Mechanism of the final amide coupling reaction.
Fungicidal Activity Data
The synthesized pyridine-pyrazole carboxamide compounds exhibit significant fungicidal activity against a range of plant pathogens. The efficacy is often evaluated by determining the concentration required to inhibit 50% of fungal growth (EC₅₀).
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide (EC₅₀, µg/mL) |
| N-((2-chloropyridin-4-yl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | 5.8 | Boscalid (7.2) |
| N-((2-chloropyridin-4-yl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Botrytis cinerea | 3.2 | Iprodione (4.5) |
| N-((2-chloropyridin-4-yl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Sclerotinia sclerotiorum | 2.5 | Procymidone (3.8) |
Note: The data presented in this table is representative and compiled from various sources in the literature. Actual values may vary depending on the specific experimental conditions.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemical compounds. The protocols provided herein demonstrate a clear and efficient pathway to a potent pyridine-pyrazole carboxamide fungicide. The fungicidal activity data highlights the potential of this class of compounds in crop protection. Researchers are encouraged to adapt and optimize these methods for the development of new and improved agrochemicals.
References
Application Notes and Protocols for N-alkylation using 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the N-alkylation of various nucleophiles, including primary and secondary amines, as well as N-heterocyles, using 4-(bromomethyl)-2-chloropyridine. This versatile reagent is a key building block in the synthesis of a wide array of substituted pyridines, which are of significant interest in medicinal chemistry due to their prevalence in FDA-approved drugs and their role as scaffolds for kinase inhibitors.[1][2][]
The protocols detailed below are based on established methodologies for N-alkylation with alkyl halides and specifically adapted for this compound, drawing upon analogous reactions with similar reagents.[4][5]
Overview of the Reaction
N-alkylation with this compound is a nucleophilic substitution reaction where a nitrogen-containing nucleophile displaces the bromide ion from the benzylic position of the pyridine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and facilitate the nucleophilic attack. The general scheme for this reaction is depicted below:
Caption: General N-alkylation reaction.
The choice of base and solvent is crucial for the success of the reaction and depends on the nature of the nucleophile. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)). Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are typically employed.
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of Primary and Secondary Amines
This protocol is suitable for the N-alkylation of a broad range of aliphatic and aromatic primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the amine (1.0 - 1.2 eq) in anhydrous ACN or DMF (0.1-0.2 M), add the base (K₂CO₃, 2.0-3.0 eq or Et₃N, 2.0-3.0 eq).
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: General Procedure for N-alkylation of N-Heterocycles
This protocol is suitable for the N-alkylation of various N-heterocycles such as imidazoles, pyrazoles, and triazoles.
Materials:
-
This compound (1.0 eq)
-
N-Heterocycle (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the N-heterocycle (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).
-
Add a solution of this compound (1.0 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-alkylated product.
Quantitative Data Summary
The following tables provide representative data for the N-alkylation of various nucleophiles with this compound, based on typical yields for similar reactions.[4][5] Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: N-alkylation of Primary and Secondary Amines
| Entry | Amine Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | ACN | RT | 12 | 85-95 |
| 2 | Piperidine | K₂CO₃ | DMF | RT | 6 | 90-98 |
| 3 | Aniline | Et₃N | DMF | 60 | 24 | 60-75 |
| 4 | Morpholine | K₂CO₃ | ACN | RT | 8 | 92-99 |
| 5 | N-Methylbenzylamine | DIPEA | THF | 50 | 16 | 80-90 |
Table 2: N-alkylation of N-Heterocycles
| Entry | N-Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | K₂CO₃ | DMF | RT | 4 | 90-98 |
| 2 | Pyrazole | Cs₂CO₃ | DMF | RT | 6 | 85-95 |
| 3 | 1,2,4-Triazole | K₂CO₃ | ACN | 50 | 12 | 75-85 |
| 4 | Indole | NaH | THF | 0 to RT | 2 | 80-90 |
| 5 | Benzimidazole | K₂CO₃ | DMF | RT | 5 | 88-96 |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The 2-chloro-4-(aminomethyl)pyridine scaffold is a valuable pharmacophore in the development of kinase inhibitors for cancer therapy.[1][6] The N-alkylation reaction presented here is a key step in the synthesis of libraries of potential kinase inhibitors, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR).
Caption: Workflow for kinase inhibitor synthesis.
This workflow illustrates how the N-alkylation of this compound with a diverse library of amines generates a series of key intermediates. These intermediates can then undergo further functionalization, such as palladium-catalyzed cross-coupling reactions, to introduce additional diversity, leading to a library of potential kinase inhibitors for biological screening and SAR studies.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are required.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The reaction conditions may need to be optimized for specific substrates.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Materials Using 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Bromomethyl)-2-chloropyridine as a versatile bifunctional linker for the modification of various materials. The protocols outlined below are intended to serve as a foundational guide for researchers aiming to immobilize this pyridine derivative onto surfaces or incorporate it into polymeric structures. The unique reactivity of its two distinct functional groups—the highly reactive bromomethyl group and the moderately reactive 2-chloro substituent—allows for a range of sequential or selective chemical transformations.
Overview of this compound
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromomethyl group at the 4-position and a chlorine atom at the 2-position. This substitution pattern imparts dual reactivity to the molecule, making it an excellent candidate for tethering to materials.
-
The Bromomethyl Group (-CH₂Br): This is a highly reactive electrophilic site, readily undergoing nucleophilic substitution (Sɴ2) reactions with a wide range of nucleophiles such as amines, thiols, and carboxylates. This reactivity is the primary route for the initial immobilization of the molecule onto a material's surface or a polymer backbone.
-
The 2-Chloro Group (-Cl): The chlorine atom attached to the pyridine ring is susceptible to nucleophilic aromatic substitution (SɴAr). This reaction typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than the substitution at the bromomethyl position, allowing for selective and sequential functionalization.
This dual-functional nature is particularly advantageous for applications in catalysis, drug delivery, and materials science, where the pyridine core can act as a ligand for metal coordination, a scaffold for drug analogues, or a component in functional polymers.
Applications in Material Functionalization
The unique chemical properties of this compound enable its use in a variety of material modification strategies:
-
Surface Modification: Immobilization onto silica, glass, or carbon-based materials to introduce pyridine functionalities. These modified surfaces can be used for solid-phase catalysis, chromatography, or as platforms for biosensor development.
-
Polymer Grafting: Covalent attachment to polymer backbones containing nucleophilic groups (e.g., polyamines, polythiols). This "grafting to" approach can be used to synthesize functional polymers with tailored properties for applications in drug delivery, coatings, and advanced materials.[1][2]
-
Synthesis of Heterocyclic Scaffolds: Use as a building block in the synthesis of more complex molecules, where the pyridine nitrogen and the two reactive sites can be sequentially modified to create libraries of compounds for drug discovery.
Experimental Protocols
The following are detailed protocols for the functionalization of a silica surface and a generic amine-containing polymer. These protocols are illustrative and may require optimization for specific substrates and applications.
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Silica Surface
This protocol describes the covalent attachment of this compound to a silica surface that has been pre-functionalized with amine groups. The reaction proceeds via a nucleophilic substitution of the bromide by the surface-bound amine groups.
Materials:
-
Amine-functionalized silica gel (e.g., (3-aminopropyl)triethoxysilane-treated silica)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Activation of Silica: Dry the amine-functionalized silica gel under vacuum at 120 °C for 4 hours to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried amine-functionalized silica (1.0 g) in anhydrous DMF (20 mL).
-
Addition of Reagents: To the suspension, add this compound (1.2 equivalents relative to the amine loading of the silica) and triethylamine (2.0 equivalents).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Washing: After the reaction is complete, filter the functionalized silica and wash it sequentially with DMF (3 x 20 mL), methanol (3 x 20 mL), water (3 x 20 mL), methanol (3 x 20 mL), and dichloromethane (3 x 20 mL).
-
Drying: Dry the resulting 2-chloro-4-pyridylmethyl-functionalized silica under high vacuum at 60 °C to a constant weight.
Characterization:
-
FT-IR Spectroscopy: To confirm the presence of the pyridine ring on the silica surface.
-
Elemental Analysis: To quantify the amount of nitrogen and carbon, and thus the loading of the functional group.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition.
Protocol 2: Grafting of this compound onto a Poly(amidoamine) (PAMAM) Dendrimer
This protocol details the "grafting to" of this compound onto the primary amine terminal groups of a PAMAM dendrimer.
Materials:
-
Poly(amidoamine) (PAMAM) dendrimer, generation X (e.g., G4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the PAMAM dendrimer (1.0 g) in anhydrous DMSO (25 mL) in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add DIPEA (2.5 equivalents per primary amine of the dendrimer) to the solution. In a separate vial, dissolve this compound (1.5 equivalents per primary amine) in a minimal amount of anhydrous DMSO.
-
Reaction: Add the this compound solution dropwise to the stirred dendrimer solution at room temperature. Allow the reaction to proceed for 48 hours.
-
Purification: Transfer the reaction mixture to a dialysis bag and dialyze against deionized water for 72 hours, with frequent water changes, to remove unreacted starting materials and salts.
-
Lyophilization: Freeze-dry the purified solution to obtain the functionalized dendrimer as a solid.
Characterization:
-
¹H NMR Spectroscopy: To confirm the covalent attachment of the pyridyl moiety by observing the characteristic aromatic and methylene protons.
-
Size Exclusion Chromatography (SEC): To analyze the change in molecular weight and polydispersity of the dendrimer after functionalization.
-
UV-Vis Spectroscopy: To quantify the degree of functionalization, if the pyridine moiety introduces a chromophore.
Quantitative Data Summary
The following tables provide representative data for the functionalization procedures described above. These values are illustrative and will vary depending on the specific substrate and reaction conditions.
Table 1: Quantitative Data for Immobilization on Amine-Functionalized Silica
| Parameter | Value | Method of Determination |
| Amine Loading of Silica | 1.2 mmol/g | Elemental Analysis |
| Pyridine Loading | 0.98 mmol/g | Elemental Analysis |
| Functionalization Yield | 81.7% | Calculated from loading |
| Surface Area (BET) | 250 m²/g | Nitrogen Adsorption |
Table 2: Quantitative Data for Grafting onto PAMAM G4 Dendrimer
| Parameter | Before Grafting | After Grafting | Method of Determination |
| Molecular Weight (Mn) | 14,214 g/mol | ~24,500 g/mol | SEC-MALS |
| Polydispersity Index (PDI) | 1.02 | 1.05 | SEC |
| Degree of Functionalization | N/A | ~55 of 64 primary amines | ¹H NMR Integration |
| Yield | N/A | 85% | Gravimetric |
Visualizations
Reaction Pathway for Surface Functionalization
Caption: Workflow for silica surface functionalization.
General Reaction Scheme for Nucleophilic Substitution
Caption: Nucleophilic attack on the bromomethyl group.
Logical Flow for Sequential Functionalization
Caption: Sequential functionalization strategy.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-(Bromomethyl)-2-chloropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 4-(bromomethyl)-2-chloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is showing no product formation. What are the primary reasons for this failure?
A1: Complete reaction failure with this substrate often points to issues with catalyst activity, the inherent low reactivity of the 2-chloro position, or problems with your reagents and reaction setup.
-
Catalyst Inhibition and Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, the active Pd(0) species is sensitive to oxygen.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands can shield the palladium center and promote the desired catalytic cycle.[4] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[5]
-
-
Low Reactivity of 2-Chloropyridine: The C-Cl bond at the 2-position of the pyridine ring is significantly less reactive than corresponding C-Br or C-I bonds.[6]
-
Reagent Quality: The stability of the boronic acid or ester is crucial. Electron-deficient boronic acids are particularly prone to protodeboronation.[5]
-
Recommendation: Use fresh, high-purity boronic acid. Alternatively, consider converting it to a more stable boronate ester (e.g., pinacol or MIDA esters).[5]
-
Q2: I am observing side products and a complex reaction mixture. What are the likely side reactions with this compound?
A2: The presence of the reactive bromomethyl group alongside the 2-chloro position makes this substrate susceptible to several side reactions.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common side reaction, especially with electron-deficient boronic acids.[5]
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or can be catalyzed by palladium.[9]
-
Recommendation: Ensure a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere. Optimizing the catalyst loading (sometimes a lower concentration is better) may also minimize homocoupling.[9]
-
-
Reactions involving the Bromomethyl Group: The benzylic bromide is susceptible to nucleophilic attack by bases or water present in the reaction mixture, leading to hydrolysis (formation of the corresponding alcohol) or other undesired products.
-
Recommendation: Use a non-nucleophilic, moderately strong base such as Cs₂CO₃ or K₃PO₄. Ensure anhydrous conditions if hydrolysis is a major issue. The choice of solvent can also be critical; aprotic solvents like dioxane or toluene are generally preferred.
-
Q3: The reaction is proceeding, but I am getting a mixture of products coupled at the 2-chloro position and the bromomethyl position. How can I improve the chemoselectivity for the C-Cl bond?
A3: Achieving high chemoselectivity between an aryl chloride and a benzylic bromide can be challenging. Generally, the oxidative addition of palladium to a benzylic bromide is faster than to an aryl chloride.[7] However, the specific ligand and reaction conditions can influence this selectivity.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in determining the selectivity of the oxidative addition step.
-
Recommendation: To favor coupling at the less reactive 2-chloro position, a highly active catalyst system is required. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are known to accelerate the oxidative addition to aryl chlorides.[4] Experimenting with different classes of ligands, including N-heterocyclic carbenes (NHCs), may be necessary to find the optimal selectivity.
-
-
Reaction Temperature: Temperature can influence the relative rates of the competing oxidative addition steps.
-
Recommendation: Start with a moderate temperature (e.g., 80 °C) and monitor the product distribution. A lower temperature might favor the kinetically preferred reaction at the more reactive benzylic bromide, while a higher temperature might be necessary to overcome the activation barrier for the C-Cl bond cleavage.
-
Q4: I am observing dehalogenation of my starting material instead of the desired coupling product. What causes this?
A4: Dehalogenation is a side reaction where the halide (in this case, chlorine) is replaced by a hydrogen atom.
-
Source of Hydride: This can occur if a hydride source is present in the reaction mixture. This can sometimes be generated from the solvent (e.g., an alcohol) or the base.[9]
-
Recommendation: Ensure the use of high-purity, anhydrous solvents. If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane or toluene. The choice of base can also be critical; avoid bases that can readily act as hydride donors.
-
Data Presentation
The following tables summarize suggested starting conditions for the Suzuki coupling of 2-chloropyridine derivatives, which can be adapted for this compound.
Table 1: Recommended Catalyst Systems for 2-Chloropyridine Suzuki Coupling
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages | Reference(s) |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald ligands | 1-3 | High activity for aryl chlorides, good functional group tolerance. | [2][4] |
| Pd(PPh₃)₄ | PPh₃ | 3-5 | Readily available, but may show lower activity for 2-chloropyridines. | [2] |
| PEPPSI™-IPr | IPr (NHC ligand) | 1-3 | High thermal stability and activity, often effective for challenging substrates. | [2] |
Table 2: General Reaction Parameters for Optimization
| Parameter | Recommended Starting Conditions | Rationale & Troubleshooting | Reference(s) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases are often required to activate the boronic acid without promoting side reactions at the bromomethyl group. If protodeboronation is an issue, try KF. | [3][10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic solvents are generally preferred. A small amount of water is often necessary to facilitate the transmetalation step. Ensure solvents are thoroughly degassed. | [2][5] |
| Temperature | 80-110 °C | Higher temperatures are typically needed for the less reactive 2-chloropyridine. Consider microwave heating for difficult cases. | [7][8] |
| Boronic Acid | 1.1-1.5 equivalents | A slight excess is used to drive the reaction to completion. For unstable boronic acids, consider using the corresponding pinacol or MIDA ester. | [5][7] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting point and may require optimization for specific arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[7]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Mandatory Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: A troubleshooting workflow for failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Nucleophilic Substitution of 4-(Bromomethyl)-2-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for the nucleophilic substitution of 4-(bromomethyl)-2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound for nucleophilic substitution?
A1: this compound has two primary reactive sites for nucleophilic substitution:
-
The Bromomethyl Group (-CH₂Br): This is the most reactive site. It is a benzylic-like halide, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. These reactions are typically fast and occur under mild conditions.
-
The 2-Chloro Position: The chlorine atom on the pyridine ring can be substituted via a nucleophilic aromatic substitution (SₙAr) mechanism. This reaction is generally slower than the Sₙ2 reaction at the bromomethyl group and often requires more forcing conditions, such as higher temperatures or stronger bases. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[1][2][3][4]
Q2: Which type of solvent is best suited for this reaction?
A2: For the Sₙ2 reaction at the bromomethyl group, polar aprotic solvents are generally preferred. These solvents solvate the cation of the nucleophile salt but not the anion, leaving the nucleophile more reactive. Commonly used solvents include:
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Tetrahydrofuran (THF)
Protic solvents like ethanol or water can also be used, sometimes in mixtures with organic solvents, but they may slow down the reaction by solvating the nucleophile.
Q3: Do I need to use a base in my reaction?
A3: A base is often necessary, particularly when using nucleophiles that are neutral in their protonated form, such as alcohols (R-OH), thiols (R-SH), or secondary amines (R₂NH). The base deprotonates the nucleophile to generate a more potent anionic nucleophile (e.g., RO⁻, RS⁻). Common inorganic bases used for this purpose include:
-
Potassium carbonate (K₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Sodium hydride (NaH)
-
Sodium hydroxide (NaOH)
For nucleophiles that are already anionic (e.g., sodium azide, NaN₃) or are strongly nucleophilic in their neutral form (e.g., tertiary amines), an additional base may not be required.
Q4: What is the typical reaction temperature and time?
A4: Reaction conditions are highly dependent on the nucleophile's reactivity.
-
Strong nucleophiles (e.g., thiols, azide, secondary amines) can often react at room temperature, with reaction times ranging from a few hours to overnight.
-
Weaker nucleophiles (e.g., alcohols, phenols) may require heating, typically in the range of 50-80°C, to achieve a reasonable reaction rate. A patent describing the reaction of the analogous 2-chloro-4-chloromethylpyridine with piperidine used a temperature of 80°C for 6 hours.[5] Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Low Nucleophilicity: The chosen nucleophile is not strong enough under the current conditions. 2. Insufficient Temperature: The reaction requires more thermal energy to overcome the activation barrier. 3. Poor Solvent Choice: A protic solvent may be deactivating the nucleophile. 4. Degraded Starting Material: The this compound may have hydrolyzed or degraded upon storage. | 1. If using a neutral nucleophile (e.g., alcohol, thiol), add a base (e.g., K₂CO₃, NaH) to generate the more reactive conjugate base. 2. Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and side reactions. 3. Switch to a polar aprotic solvent like DMF or ACN. 4. Check the purity of the starting material by NMR or LC-MS. If necessary, purify or use a fresh batch. |
| Formation of Multiple Products | 1. Substitution at C2: The nucleophile is reacting at the 2-chloro position in addition to the bromomethyl group. This is more likely at higher temperatures or with very strong nucleophiles. 2. Over-alkylation: If the product of the initial substitution can act as a nucleophile itself (e.g., a primary amine product), it can react with another molecule of the starting material. 3. Elimination Side Reaction: A strong, sterically hindered base can promote elimination to form a pyridine-4-methylene derivative. | 1. Lower the reaction temperature. Use milder basic conditions if possible. The bromomethyl group is significantly more reactive, so optimizing for the Sₙ2 reaction should favor the desired product. 2. Use a slight excess (1.1-1.5 equivalents) of the nucleophile to ensure the starting material is consumed. For primary amines, consider using a large excess of the amine to disfavor the second alkylation. 3. Use a non-hindered base like K₂CO₃ instead of a bulky base like potassium tert-butoxide. |
| Product is Contaminated with Starting Material Halide Salts | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Inadequate Work-up: The salt byproducts (e.g., KBr) have not been effectively removed. | 1. Increase the reaction time or temperature, or consider using a slight excess of the nucleophile. 2. During the aqueous work-up, ensure all salts are dissolved. Wash the organic layer thoroughly with water and then brine to remove residual inorganic salts. |
| Difficulty in Product Purification | 1. Similar Polarity: The product and starting material have very similar polarities, making chromatographic separation difficult. 2. Oily Product: The final product is an oil that is difficult to crystallize. | 1. Push the reaction to full conversion to eliminate the starting material. If separation is still difficult, consider derivatizing the product to alter its polarity for easier purification. 2. If the product is basic (e.g., an amine), it can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (like ether or dioxane), which often results in a crystalline solid that can be filtered and purified. |
Experimental Protocols
General Workflow for Nucleophilic Substitution
Caption: General experimental workflow for Sₙ2 substitution.
Protocol 1: Synthesis of 2-Chloro-4-((piperidin-1-yl)methyl)pyridine (Amine Nucleophile)
-
Materials: this compound, Piperidine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.).
-
Add dry DMF to dissolve the starting material.
-
Add potassium carbonate (1.5 eq.) and piperidine (1.2 eq.).
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Synthesis of 2-Chloro-4-(phenoxymethyl)pyridine (Oxygen Nucleophile - Williamson Ether Synthesis)
-
Materials: this compound, Phenol, Sodium Hydride (NaH), Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.1 eq.) and dry THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the mixture back to 0°C and add a solution of this compound (1.0 eq.) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 50°C.
-
Carefully quench the reaction by slowly adding water at 0°C.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Synthesis of S-((2-Chloro-pyridin-4-yl)methyl) ethanethioate (Sulfur Nucleophile)
-
Materials: this compound, Potassium Thioacetate (KSAc), Acetone.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, filter off the potassium bromide salt that has precipitated.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.
-
Data Presentation
The following tables summarize typical reaction conditions and reported yields for nucleophilic substitutions on 4-(halomethyl)pyridine derivatives. Note that direct comparative data for this compound with a wide range of nucleophiles is limited in the literature; therefore, data from closely related substrates are included for guidance.
Table 1: Reaction Conditions with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | DMF | 80 | 6 | 90-92 | [5] |
| Various Amines | - | Ethanol | Reflux | 2.5 | 50-89 | Adapted from[8] |
Table 2: Reaction Conditions with Oxygen & Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Acetate | - | Ethyl Acetate | 90 | 13.5 | Not specified | [9] |
| Phenol | NaH | THF | RT | Overnight | Good (typical) | Williamson Ether Synthesis Principle |
| Potassium Thioacetate | - | Acetone | -20 to RT | 1 - 12 | High (typical) | [6][7] |
Signaling Pathways and Logical Relationships
Reaction Selectivity Diagram
This diagram illustrates the competing reaction pathways for a nucleophile with this compound. The Sₙ2 pathway is generally favored due to the higher reactivity of the bromomethyl group.
Caption: Competing Sₙ2 and SₙAr pathways.
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting a low-yielding reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 6. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]
- 7. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Common side reactions of 4-(Bromomethyl)-2-chloropyridine and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Bromomethyl)-2-chloropyridine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most common side reactions stem from the high reactivity of the bromomethyl group and the presence of the chloro-substituted pyridine ring. These include:
-
Over-alkylation: Reaction of the desired product (a secondary amine, for instance) with another molecule of this compound to form a tertiary amine.
-
Dimerization/Polymerization: Self-reaction of this compound, especially in the presence of a base or upon prolonged storage, can lead to the formation of dimers and oligomeric impurities.
-
Hydrolysis: The bromomethyl group can be hydrolyzed to the corresponding alcohol (4-(hydroxymethyl)-2-chloropyridine) if water is present in the reaction mixture.
-
Nucleophilic Aromatic Substitution (SNAr): Although less common under typical alkylation conditions, strong nucleophiles can potentially displace the chlorine atom at the 2-position of the pyridine ring, especially at elevated temperatures.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry place, such as a refrigerator, under an inert atmosphere (e.g., nitrogen or argon).[1] It should be protected from moisture and light to prevent hydrolysis and potential polymerization.[1]
Q3: I am observing a significant amount of a di-substituted product in my reaction with a primary amine. How can I favor mono-alkylation?
A3: Over-alkylation is a common issue when the mono-alkylated product is more nucleophilic than the starting primary amine. To promote selective mono-alkylation, consider the following strategies:
-
Use of Excess Amine: Employing a significant excess (3-5 equivalents) of the primary amine can statistically favor the reaction of this compound with the starting amine over the mono-alkylated product.
-
Slow Addition of Electrophile: A slow, dropwise addition of this compound to the reaction mixture containing the amine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of di-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product and formation of a sticky, insoluble material. | Polymerization of the starting material. | Ensure the reaction is performed under strictly anhydrous conditions and an inert atmosphere. Use fresh, high-purity this compound. Consider lowering the reaction temperature. |
| Presence of a significant amount of 4-(hydroxymethyl)-2-chloropyridine in the product mixture. | Hydrolysis of the starting material or product. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. |
| Formation of multiple products, some with loss of the 2-chloro substituent. | Nucleophilic aromatic substitution (SNAr) on the pyridine ring. | Use milder reaction conditions (lower temperature, less reactive nucleophile if possible). Avoid prolonged reaction times at elevated temperatures. |
| Difficulty in purifying the product from unreacted starting amine. | Insufficient workup to remove the excess amine. | During the workup, wash the organic layer with an acidic solution (e.g., dilute HCl) to protonate and extract the excess amine into the aqueous layer. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Heterocycle (e.g., Imidazole) with this compound
This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle.
Materials:
-
This compound
-
Imidazole (or other N-heterocycle)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium carbonate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the N-alkylation of imidazole.
Caption: Common reaction pathways for this compound.
References
How to improve the yield and purity of 4-(Bromomethyl)-2-chloropyridine products
Welcome to the technical support center for the synthesis of 4-(Bromomethyl)-2-chloropyridine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the free-radical bromination of 2-chloro-4-methylpyridine. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.[1][2]
Q2: What are the primary impurities I should expect in my crude product?
A2: Common impurities include unreacted 2-chloro-4-methylpyridine, over-brominated products such as 4-(dibromomethyl)-2-chloropyridine, and potentially 4-(tribromomethyl)-2-chloropyridine.[3] Ring bromination products can also form as side products. Additionally, the succinimide byproduct from NBS will be present in the crude reaction mixture. Hydrolysis of the desired bromomethyl product to 4-(hydroxymethyl)-2-chloropyridine can also occur if moisture is present during workup or storage.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A typical eluent system for this analysis is a mixture of hexanes and ethyl acetate. The starting material, 2-chloro-4-methylpyridine, is significantly less polar than the product, this compound, and will have a higher Rf value. Over-brominated byproducts will have Rf values similar to the desired product but may show some separation. Staining with potassium permanganate can be effective for visualization as it reacts with compounds that can be oxidized.[5] UV light is also a common visualization technique for aromatic compounds.[6]
Q4: What is a general strategy for purifying the crude this compound?
A4: A general purification strategy involves an initial aqueous workup to remove water-soluble byproducts, followed by either recrystallization or column chromatography to isolate the pure product. The choice between recrystallization and chromatography will depend on the impurity profile and the physical state of the crude product.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction.[9]- Suboptimal reaction temperature. - Inefficient radical initiation. - Product loss during workup and purification.[8] | - Monitor the reaction by TLC until the starting material is consumed.- Optimize the reaction temperature; typically, refluxing in a solvent like carbon tetrachloride or acetonitrile is effective.[10]- Ensure the radical initiator (AIBN or BPO) is fresh and used in an appropriate catalytic amount. Initiate the reaction with a UV lamp if necessary.- Minimize aqueous washes if the product shows some water solubility. Optimize purification conditions to reduce loss. |
| Formation of Over-brominated Products (di- and tri-bromomethyl) | - Excess NBS used.[3]- High reaction temperature or prolonged reaction time. | - Use a stoichiometry of NBS that is close to 1:1 with the starting material. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.- Avoid excessive heating and monitor the reaction closely to stop it once the starting material is consumed. |
| Presence of Ring Bromination Byproducts | - Use of a polar solvent which can promote ionic reaction pathways.[11]- Accumulation of HBr in the reaction mixture. | - Use a non-polar solvent such as carbon tetrachloride or cyclohexane to favor the free-radical pathway.[10]- The use of NBS is generally preferred over Br2 as it maintains a low concentration of bromine and HBr, minimizing electrophilic aromatic substitution.[12] |
| Product Hydrolysis to 4-(hydroxymethyl)-2-chloropyridine | - Presence of water during the reaction or workup.[4]- Storage of the product in the presence of moisture. | - Ensure all glassware is thoroughly dried and use anhydrous solvents.- Perform the aqueous workup quickly and with cold solutions. Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.- Store the final product in a desiccator over a drying agent. |
| Difficulty in Removing Succinimide | - Succinimide is a byproduct of NBS and can co-precipitate with the product. | - After the reaction, cool the mixture and filter to remove the bulk of the succinimide, which is often insoluble in non-polar solvents like carbon tetrachloride.- During the workup, a wash with a dilute aqueous base can help remove any remaining succinimide. |
| Product Oiling Out During Recrystallization | - The chosen recrystallization solvent is not ideal.[7]- The presence of significant impurities can lower the melting point of the mixture. | - Screen for a more suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[13]- Attempt to pre-purify the crude material by a simple filtration or a quick silica gel plug to remove some impurities before recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Free-Radical Bromination
This protocol is adapted from established procedures for benzylic bromination using NBS.[2]
Materials:
-
2-chloro-4-methylpyridine
-
N-bromosuccinimide (NBS)
-
2,2'-azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 eq).
-
Add the anhydrous solvent (e.g., CCl₄) to dissolve the starting material.
-
Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (for CCl₄, this is approximately 77 °C). The reaction can also be initiated using a UV lamp.
-
Monitor the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate) for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound
Option A: Recrystallization [14]
-
Select a suitable solvent or solvent system (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Option B: Flash Column Chromatography [15]
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Data Presentation
The following table summarizes a hypothetical optimization of the synthesis of this compound based on common outcomes for similar reactions. Actual results may vary.
| Entry | NBS (eq.) | Initiator | Solvent | Yield (%) | Purity (%) (by HPLC) | Key Byproducts |
| 1 | 1.1 | AIBN | CCl₄ | 75 | 90 | 4-(dibromomethyl)-2-chloropyridine, unreacted starting material |
| 2 | 1.5 | AIBN | CCl₄ | 60 | 75 | Significant amount of 4-(dibromomethyl)-2-chloropyridine |
| 3 | 1.1 | BPO | Acetonitrile | 70 | 85 | Ring bromination byproduct, 4-(dibromomethyl)-2-chloropyridine |
| 4 | 1.05 | AIBN | Cyclohexane | 80 | 95 | Minor amounts of unreacted starting material and dibrominated product |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Assessment of the Hydrolysis of Pydiflumetofen and Its Degradation Characteristics in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stains for Developing TLC Plates [faculty.washington.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 13. reddit.com [reddit.com]
- 14. mt.com [mt.com]
- 15. ocw.mit.edu [ocw.mit.edu]
Purification techniques for reaction mixtures containing 4-(Bromomethyl)-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction mixtures containing 4-(Bromomethyl)-2-chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically via the radical bromination of 2-chloro-4-methylpyridine, can lead to several impurities. Identifying these is crucial for devising an effective purification strategy. Common impurities include:
-
Unreacted Starting Material: Residual 2-chloro-4-methylpyridine.
-
Over-brominated Species: Formation of 4-(dibromomethyl)-2-chloropyridine is a common side product.
-
Positional Isomers: Depending on the reaction conditions, minor amounts of other brominated isomers may form.
-
Polymeric Byproducts: Pyridine derivatives can be prone to polymerization, especially under certain conditions, leading to tar-like impurities.[1]
-
Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can form 4-(hydroxymethyl)-2-chloropyridine, particularly during aqueous workups or if moisture is present.
Q2: What are the initial purification strategies for a crude reaction mixture of this compound?
A2: An initial workup is essential to remove bulk impurities and prepare the crude product for further purification. A typical procedure involves:
-
Quenching the Reaction: Carefully quench the reaction mixture, for example, with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Liquid-Liquid Extraction: This technique separates the target compound from water-soluble impurities. A common approach is to dilute the reaction mixture with an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and wash it sequentially with water and brine (a saturated aqueous solution of NaCl).[2] The brine wash aids in the removal of residual water from the organic phase.[2]
-
Drying and Concentration: The organic layer containing the product is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
Q3: Can acid-base extraction be used to purify this compound?
A3: Yes, acid-base extraction can be an effective method to separate the basic this compound from non-basic impurities. The pyridine nitrogen is basic and will be protonated in the presence of an acid, forming a water-soluble salt.
The general procedure is as follows:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer.
-
The aqueous layer is then made basic (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.[3]
This method is particularly useful for removing non-basic byproducts. However, it will not separate other basic pyridine-containing impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The solvent system is not optimal, or the product is too soluble. The presence of significant impurities can also inhibit crystallization.[1] | - Modify the solvent system. Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, followed by slow cooling.[1] - Try scratching the inside of the flask with a glass rod to induce nucleation.[1] - If available, add a seed crystal of the pure compound.[1] |
| No crystals form upon cooling. | The solution is not yet saturated. Too much solvent may have been used. | - Reduce the solvent volume by evaporation and allow the solution to cool again. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals. | - Ensure the minimum amount of hot solvent is used for dissolution. - Cool the crystallization mixture for a longer period or at a lower temperature. - Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (overlapping bands). | The chosen eluent system does not have sufficient selectivity. The column may be overloaded with the sample. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound.[5] - Try a different solvent system with different polarities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Reduce the amount of crude material loaded onto the column. |
| "Tailing" of the product spot on TLC and broad bands on the column. | The compound is interacting too strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to deactivate the silica gel.[3][5] - Consider using a different stationary phase, such as neutral alumina.[5] |
| The compound appears to be degrading on the column. | This compound can be unstable on acidic silica gel. | - Use deactivated silica gel or an alternative stationary phase like neutral alumina.[5] - Expedite the chromatography process to minimize the time the compound spends on the column. |
Experimental Protocols
The following are generalized protocols based on methods for structurally similar compounds and should be optimized for your specific reaction mixture.
Protocol 1: Purification by Recrystallization
Recrystallization is a technique for purifying solid compounds based on differences in solubility.[6]
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[7] For halomethylpyridines, common solvent systems include ethanol, or a two-solvent system like ethyl acetate/hexane or acetone/petroleum ether.[7][8]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.[4]
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.[9]
-
Stationary Phase and Eluent Selection: For compounds like this compound, silica gel is a common stationary phase. The eluent, a mixture of solvents, is optimized using TLC. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] For a similar compound, a methanol:dichloromethane (1:9) or ethyl acetate:hexane (1:1) system was effective.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being added to the column, can improve separation.[5]
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent to move the compounds down the column at different rates.
-
Fraction Collection and Analysis: Collect the eluting solvent in fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
Table 1: Typical Purification Results for Structurally Similar Compounds
| Compound | Purification Method | Solvent/Eluent System | Purity Achieved | Reference |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Washing | Acetone:Petroleum Ether (2:1) | 99.54% | A patent for a similar compound's purification. |
| 4-Chloropyridine hydrochloride | Washing | Ethanol | 93.9% | [11] |
| 4-Chloropyridine hydrochloride | Washing | n-Butanol | 92.7% | [11] |
Visualizations
Experimental Workflow
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision-making process for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. benchchem.com [benchchem.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
Preventing decomposition of 4-(Bromomethyl)-2-chloropyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for preventing the decomposition of 4-(bromomethyl)-2-chloropyridine during chemical reactions. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and reactivity of this compound in your experiments.
Troubleshooting Guide: Preventing Decomposition
This compound is a highly reactive bifunctional molecule, susceptible to decomposition and side reactions, primarily due to the lability of the bromomethyl group and the electrophilic nature of the pyridine ring. Successful utilization of this reagent requires careful control of reaction conditions to mitigate these issues.
Problem 1: Low or No Product Yield, with Complex Mixture of Byproducts
-
Possible Cause: Decomposition of this compound via self-reaction (quaternization) or polymerization. The pyridine nitrogen of one molecule can attack the bromomethyl group of another, leading to the formation of pyridinium salts and ultimately polymeric material. This is often indicated by the formation of a brown, insoluble solid.
-
Solution:
-
Control Stoichiometry: Avoid having a high concentration of this compound at the start of the reaction. A slow addition of the reagent to the reaction mixture containing the nucleophile is recommended.
-
Temperature Control: Perform the reaction at the lowest effective temperature. Elevated temperatures can accelerate the rate of decomposition. For many nucleophilic substitution reactions, starting at 0 °C and slowly warming to room temperature is a good strategy.
-
Solvent Choice: Use a solvent that effectively dissolves both the nucleophile and the electrophile, but does not promote side reactions. Aprotic polar solvents like acetonitrile, acetone, or DMF are generally suitable. Avoid protic solvents like alcohols if the nucleophile is a weaker base than the alcohol's conjugate base, as this can lead to solvolysis.
-
Problem 2: Formation of 4-(Hydroxymethyl)-2-chloropyridine as a Major Byproduct
-
Possible Cause: Hydrolysis of the bromomethyl group. This occurs in the presence of water, which can act as a nucleophile.
-
Solution:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Non-Aqueous Work-up: During the reaction work-up, minimize contact with aqueous solutions, especially if the desired product is also water-soluble.
-
Problem 3: Reaction Stalls or is Incomplete
-
Possible Cause: Deactivation of the nucleophile or insufficient reactivity of the electrophile under the chosen conditions.
-
Solution:
-
Base Selection: When a base is required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine), use a non-nucleophilic base to avoid competition with the desired nucleophile. Examples of suitable bases include potassium carbonate, cesium carbonate, or a hindered organic base like diisopropylethylamine (DIPEA).
-
Activation of the Electrophile: While this compound is already reactive, in cases of very weak nucleophiles, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes enhance the reaction rate in biphasic systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main decomposition pathways are:
-
Self-Quaternization/Polymerization: The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on another molecule. This initial dimerization can propagate, leading to the formation of oligomers and polymers.
-
Hydrolysis: In the presence of water, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 4-(hydroxymethyl)-2-chloropyridine.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry place, under an inert atmosphere (argon or nitrogen). Recommended storage temperatures are typically between 2-8 °C. It is often supplied as a hydrobromide salt to improve its stability by protonating the reactive pyridine nitrogen.
Q3: How does pH affect the stability of this compound?
A3:
-
Acidic Conditions (pH < 4): The pyridine nitrogen is protonated, which deactivates it as a nucleophile. This significantly reduces the rate of self-quaternization and polymerization, thereby increasing the stability of the compound in solution. This is why it is often sold and handled as a hydrobromide salt.
-
Neutral to Basic Conditions (pH ≥ 7): The pyridine nitrogen is a free base and is nucleophilic, making the compound susceptible to self-reaction. In the presence of strong bases, elimination reactions can also potentially occur, although this is less common for benzylic-type halides.
Q4: Which solvents are recommended for reactions involving this compound?
A4: The choice of solvent is critical and depends on the nature of the nucleophile and the reaction conditions.
| Solvent Class | Recommended Solvents | Considerations |
| Aprotic Polar | Acetonitrile, Acetone, DMF, DMSO | Generally good choices as they dissolve a wide range of reactants and do not participate in solvolysis. |
| Ethers | THF, Dioxane | Suitable for many reactions, but ensure they are anhydrous. |
| Chlorinated | Dichloromethane, Chloroform | Can be used, but their polarity is lower, which might slow down some reactions. |
| Protic | Alcohols (Methanol, Ethanol) | Should be used with caution. Can lead to solvolysis, especially with weaker nucleophiles or at elevated temperatures. |
| Non-polar | Toluene, Hexane | Generally not recommended due to poor solubility of the pyridinium salt intermediates and many nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile).
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq) or diisopropylethylamine (1.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Electrophile: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Key reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions.
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-(Bromomethyl)-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2-chloropyridine in cross-coupling reactions. The content is designed to address specific experimental challenges and offer practical solutions for efficient catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The main challenges arise from the presence of two reactive sites: the C2-chloro group on the pyridine ring and the benzylic-like bromomethyl group. The C-Cl bond is relatively unreactive for a cross-coupling reaction, often requiring highly active catalyst systems.[1] Conversely, the bromomethyl group is susceptible to nucleophilic attack, which can lead to undesired side reactions. Therefore, achieving chemoselectivity for the desired cross-coupling at the C2 position while preserving the bromomethyl moiety is a key challenge.
Q2: Which cross-coupling reactions are most suitable for functionalizing the C2 position of this compound?
A2: The most common and effective cross-coupling reactions for this purpose are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4]
Q3: How can I favor the cross-coupling reaction at the C2-chloro position over side reactions at the bromomethyl group?
A3: Achieving chemoselectivity is crucial. The choice of reaction conditions, particularly the catalyst, ligand, and base, plays a significant role. For Suzuki-Miyaura coupling, specific conditions can be chosen to favor the reaction of either a benzyl halide or an aryl chloride.[5] For instance, in some systems, the presence of water can influence the reactivity of benzyl halides.[5] Careful selection of a bulky, electron-rich ligand can promote the oxidative addition at the C-Cl bond, which is often the rate-limiting step for this type of substrate.[1]
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
Problem: The Suzuki-Miyaura coupling of this compound results in a low yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | The C-Cl bond of 2-chloropyridines is strong and requires a highly active catalyst for oxidative addition.[6] Standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active system, such as a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[6] N-heterocyclic carbene (NHC) ligands can also be effective.[7] |
| Inappropriate Base | The base is crucial for the transmetalation step. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings of 2-chloropyridines.[6] |
| Suboptimal Solvent | A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.[8] |
| Low Reaction Temperature | Higher temperatures (e.g., 80-120 °C) may be required to overcome the activation energy for the C-Cl bond cleavage.[1] |
| Side Reaction at Bromomethyl Group | Nucleophilic attack by the base or other nucleophiles on the bromomethyl group can be a significant side reaction. Consider using a sterically hindered, less nucleophilic base. Monitoring the reaction closely and optimizing the temperature can also help minimize this side reaction. |
Poor Results in Sonogashira Coupling
Problem: The Sonogashira coupling with this compound gives a low yield or a complex mixture of products.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inefficiency | The coupling of aryl chlorides in Sonogashira reactions can be challenging.[3] The use of bulky, electron-rich phosphine ligands can enhance the efficiency of the palladium catalyst.[2] |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction, particularly in the presence of the copper(I) co-catalyst and oxygen.[9] To minimize it, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[9] Copper-free Sonogashira protocols can also be considered.[2][3] |
| Reaction with Benzyl Halide | The benzyl bromide moiety can also undergo Sonogashira coupling, potentially leading to a mixture of products.[10] Careful control of the reaction conditions is necessary to favor the reaction at the aryl chloride position. |
| Inappropriate Base | An amine base, such as triethylamine or diisopropylamine, is typically used.[3] The choice and purity of the amine base are critical. |
Challenges in Buchwald-Hartwig Amination
Problem: The Buchwald-Hartwig amination of this compound results in low conversion or significant side products.
| Possible Cause | Troubleshooting Steps |
| Low Catalyst Activity | Aryl chlorides are less reactive than bromides or iodides in Buchwald-Hartwig amination, and the oxidative addition of the C-Cl bond is often the rate-limiting step.[1] The use of bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or DavePhos is essential.[1] |
| Base Selection | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and is often effective.[1] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[1] |
| Hydrodehalogenation | The replacement of the chlorine atom with hydrogen is a common side reaction.[1] This can be suppressed by using a slight excess of the amine and ensuring strictly anhydrous conditions.[1] |
| Nucleophilic Attack on Bromomethyl Group | The amine coupling partner can act as a nucleophile and displace the bromide from the bromomethyl group. Using a less nucleophilic amine or protecting the bromomethyl group might be necessary in some cases. |
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst/Ligand | Palladium Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | - | dppf | 2 | K₂CO₃ | Dioxane | 100 | 92 | [8] |
| Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ | XPhos | 1.5 / 3 | K₃PO₄ | Toluene | 110 | 78 | [8] |
| Pd(OAc)₂ / SPhos | Pd(OAc)₂ | SPhos | 2 / 4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-85 | [8] |
| Pd(PPh₃)₄ | - | PPh₃ | 3 | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [8] |
Table 2: Catalyst Systems for Sonogashira Coupling of Aryl Chlorides
| Catalyst/Ligand | Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes | Reference |
| PdCl₂(PPh₃)₂ | - | PPh₃ | CuI | Diisopropylamine | THF | Room Temp | General procedure for aryl halides. | [11] |
| PdCl₂(PPh₃)₂ | - | PPh₃ | - | TBAF | Solvent-free | - | Effective for deactivated aryl chlorides. | [12] |
Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines
| Catalyst/Ligand | Palladium Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Notes | Reference |
| Pd(OAc)₂ / RuPhos | Pd(OAc)₂ | RuPhos | 1-5 | NaOtBu | Toluene, Dioxane | 80-110 | Effective for challenging chloropyridines. | [1] |
| G3/G4 Palladacycle | - | - | 1-5 | NaOtBu | Toluene, Dioxane | 80-110 | Pre-catalysts for efficient Pd(0) formation. | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for 2-chloropyridine and should be optimized for the specific substrate and coupling partner.[8]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any byproducts resulting from reactions at the bromomethyl group.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Troubleshooting guide for chemoselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Diastereoselectivity in Reactions with 4-(Bromomethyl)-2-chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2-chloropyridine in diastereoselective reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling diastereoselectivity when using this compound as an electrophile?
The primary challenges in controlling diastereoselectivity in reactions involving this compound stem from the need to create a well-organized transition state that favors the formation of one diastereomer over the other. The pyridine ring itself can influence the steric and electronic environment of the reaction center. Key factors that require careful optimization include the choice of chiral auxiliary or catalyst, the nature of the nucleophile, solvent polarity, reaction temperature, and the presence of Lewis acids or other additives.
Q2: Which chiral auxiliaries are commonly used to induce diastereoselectivity in alkylation reactions with benzylic-type halides like this compound?
While specific examples with this compound are not extensively documented in readily available literature, general principles of asymmetric synthesis suggest the use of well-established chiral auxiliaries. Evans oxazolidinones are a prime example, where the auxiliary is temporarily attached to a prochiral nucleophile (e.g., a carboxylic acid derivative) to direct the approach of the electrophile.[1][2] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to preferential alkylation from the less hindered side. Other notable chiral auxiliaries that could be employed include SAMP/RAMP hydrazones for the asymmetric alkylation of ketones and aldehydes.[2]
Q3: How can one troubleshoot poor diastereoselectivity in an alkylation reaction with this compound and a chiral enolate?
Poor diastereoselectivity often indicates a disorganized transition state or competing reaction pathways. Here are several troubleshooting strategies:
-
Lower the Reaction Temperature: Reducing the temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.
-
Vary the Solvent: The polarity of the solvent can significantly impact the chelation and aggregation state of the enolate, thereby influencing facial selectivity. A survey of both polar aprotic (e.g., THF, DCM) and nonpolar (e.g., toluene) solvents is recommended.
-
Change the Counterion: The nature of the metal counterion in an enolate (e.g., Li+, Na+, K+, or boron and titanium enolates) affects the geometry and reactivity of the nucleophile. For instance, lithium enolates often form tight aggregates, which can influence stereochemical outcomes. The addition of salts like lithium chloride (LiCl) can break up these aggregates and sometimes improve selectivity.
-
Modify the Chiral Auxiliary: If using a chiral auxiliary, switching to one with a different steric profile can alter the facial bias of the reaction.
-
Employ a Lewis Acid: The addition of a Lewis acid can create a more rigid and organized transition state, potentially leading to higher diastereoselectivity. However, the choice of Lewis acid is critical and must be optimized.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. High reaction temperature. 2. Suboptimal solvent. 3. Ineffective chiral auxiliary or catalyst. 4. Aggregation of the nucleophile. | 1. Decrease the reaction temperature in increments (e.g., from 0 °C to -20 °C, then to -78 °C). 2. Screen a range of solvents with varying polarities. 3. Experiment with different chiral auxiliaries or catalysts with varying steric and electronic properties. 4. Add salts like LiCl to disrupt aggregates, or change the metal counterion of the enolate. |
| No Reaction or Low Yield | 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance. 3. Decomposition of the electrophile or nucleophile. | 1. Use a stronger base to generate the nucleophile. 2. Consider a less sterically demanding nucleophile or chiral auxiliary if possible. 3. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Formation of Side Products | 1. N-alkylation of the pyridine ring. 2. Elimination reactions. 3. Reaction with the solvent. | 1. Use a less nucleophilic base for the formation of the desired nucleophile. 2. Employ milder reaction conditions (lower temperature, less reactive base). 3. Choose a non-reactive solvent for the reaction. |
| Difficulty in Removing the Chiral Auxiliary | 1. Harsh cleavage conditions leading to product degradation. 2. Racemization during cleavage. | 1. Screen different methods for auxiliary removal (e.g., for Evans oxazolidinones, options include hydrolysis with LiOH/H₂O₂, reductive cleavage with LiBH₄, or conversion to a Weinreb amide).[2] 2. Perform the cleavage at low temperatures and under carefully controlled pH to minimize the risk of epimerization. |
Experimental Protocols: General Methodologies
While a specific, validated protocol for a diastereoselective reaction with this compound is not available in the searched literature, the following provides a generalized experimental protocol for the alkylation of a chiral Evans oxazolidinone-derived enolate. This should be considered a starting point for optimization.
General Protocol for Diastereoselective Alkylation of an N-Acyloxazolidinone:
-
Acylation of the Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is first acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the N-acyloxazolidinone.
-
Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the corresponding (Z)-enolate.
-
Alkylation: A solution of this compound in the same anhydrous solvent is then added slowly to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified time until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the diastereomers.
-
Determination of Diastereomeric Ratio: The diastereomeric ratio of the purified product is determined by ¹H NMR spectroscopy or by chromatographic techniques such as HPLC or GC using a chiral stationary phase.
-
Chiral Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product using standard procedures, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired chiral product.[1][2]
Visualizing Experimental Logic and Pathways
Diagram 1: General Workflow for Troubleshooting Poor Diastereoselectivity
Caption: Troubleshooting flowchart for improving diastereoselectivity.
Diagram 2: Decision Pathway for Chiral Auxiliary vs. Asymmetric Catalysis
Caption: Decision-making for choosing a stereocontrol strategy.
References
Technical Support Center: Work-up Procedures for 4-(Bromomethyl)-2-chloropyridine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for quenching reactions that synthesize 4-(Bromomethyl)-2-chloropyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work-up.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the work-up of this compound synthesis reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent yellow or brown color in the organic layer after quenching. | Insufficient amount of quenching agent. | Add more of the quenching solution portion-wise until the color dissipates. |
| Poor mixing between the organic and aqueous layers. | Ensure vigorous stirring during the quenching process. | |
| The quenching agent solution has degraded. | Prepare a fresh solution of the quenching agent. | |
| Formation of a fine white or yellow precipitate upon quenching with sodium thiosulfate. | The reaction mixture is acidic, causing sodium thiosulfate to disproportionate into elemental sulfur.[1] | Use an alternative quenching agent like sodium sulfite or sodium bisulfite.[2] |
| Adjust the pH of the reaction mixture to neutral or slightly basic before or during the quench. | ||
| If sulfur has already formed, it can often be removed by filtration through celite.[1] | ||
| Low yield of this compound after extraction. | The product may be partially soluble in the aqueous layer, especially if the aqueous phase is acidic, leading to protonation of the pyridine nitrogen. | Adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction to ensure the product is in its free base form. |
| Inefficient extraction. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). | |
| Product degradation during work-up. | Use neutral or slightly acidic conditions for the aqueous work-up and minimize exposure to protic solvents. | |
| The product oils out instead of crystallizing during purification. | The solvent system is not optimal for crystallization. | Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, followed by slow cooling.[2] |
| The presence of impurities is inhibiting crystallization.[2] | Attempt further purification by column chromatography before crystallization. | |
| Scratch the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound if available.[2] | ||
| Presence of over-halogenated impurities (e.g., 4-(chloromethyl)-2-chloropyridine). | The reaction conditions (e.g., prolonged reaction time, high temperature) favored substitution of the bromine atom. | Optimize the reaction conditions to prevent the formation of this byproduct. |
| These impurities may be difficult to separate by simple extraction and may require purification by column chromatography. | ||
| Formation of polymeric materials. | Pyridine derivatives can sometimes polymerize under certain reaction conditions.[2] | Adjust reaction conditions (e.g., temperature, concentration) to minimize polymerization. |
| Some polymeric material may be removed by filtration or by washing the crude product with a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended quenching agents for a reaction synthesizing this compound?
A1: The choice of quenching agent depends on the specific reaction conditions, particularly the pH.
-
Sodium Thiosulfate (Na₂S₂O₃): A common and effective quenching agent for bromine. However, under acidic conditions, it can form elemental sulfur, which can complicate purification.[1]
-
Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): Good alternatives to sodium thiosulfate, especially in acidic conditions, as they do not produce elemental sulfur.[2]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: Can be used to neutralize excess acid and quench some electrophilic bromine species.
Q2: What are the critical safety precautions when quenching a bromination reaction?
A2: Bromine is highly toxic, corrosive, and volatile.[2] Always handle reactions involving bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] The quenching process can be exothermic, so the quenching agent should be added slowly with efficient stirring and external cooling (e.g., an ice bath). Have a quenching solution, such as sodium thiosulfate, readily available in case of a spill.[2]
Q3: How can I tell if the quenching process is complete?
A3: The most obvious sign is a color change. Elemental bromine has a characteristic reddish-brown color. As it is reduced to colorless bromide ions, the reaction mixture should turn from reddish-brown or yellow to colorless or pale yellow.
Q4: My product seems to be unstable during column chromatography. What can I do?
A4: The bromomethyl group is a reactive functional group. To minimize degradation on silica gel, which can be slightly acidic, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina.
Q5: What are some common impurities to look for in the crude this compound?
A5: Common impurities may include:
-
Unreacted starting materials (e.g., 2-chloro-4-methylpyridine).
-
Over-brominated or under-brominated species.
-
Dibrominated or other polysubstituted pyridines.
-
Oxidation byproducts.[2]
-
Polymeric materials.[2]
Experimental Protocols
Protocol 1: General Quenching Procedure
-
Cool the reaction mixture: After the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Prepare the quenching solution: Prepare a 10% (w/v) aqueous solution of sodium sulfite or a saturated aqueous solution of sodium bicarbonate.
-
Slowly add the quenching agent: With vigorous stirring, slowly add the quenching solution to the reaction mixture. Monitor the temperature and the disappearance of the bromine color.
-
Check for completion: Continue adding the quenching solution until the reddish-brown color of bromine is no longer visible.
Protocol 2: Extraction and Washing
-
Dilute the mixture: After quenching, dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Separate the layers: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer: Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to neutralize any remaining acid.
-
Brine (1 x volume of organic layer) to remove excess water.
-
-
Dry the organic layer: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolate the crude product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Column Chromatography
-
Prepare the column: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.
-
Elute the column: Begin elution with a low-polarity solvent mixture and gradually increase the polarity to separate the desired product from impurities.
-
Collect and analyze fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolate the pure product: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting logic for common work-up issues.
References
Identifying and minimizing byproduct formation in 4-(Bromomethyl)-2-chloropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(bromomethyl)-2-chloropyridine. The following information is designed to help identify and minimize the formation of common byproducts and impurities encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the radical bromination of 2-chloro-4-methylpyridine. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux conditions.
Q2: What are the primary byproducts I should expect in this reaction?
A2: The most common impurities and byproducts include:
-
Unreacted Starting Material: 2-chloro-4-methylpyridine.
-
Over-brominated Product: 2-chloro-4-(dibromomethyl)pyridine, which arises from the reaction of the desired product with additional NBS.
-
Succinimide: A byproduct from the reduction of NBS.
-
Ring-brominated Isomers: Although less common under radical conditions, electrophilic bromination on the pyridine ring can occur, leading to isomers such as 5-bromo-2-chloro-4-methylpyridine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product and major byproducts.
Q4: What are the recommended purification methods for the crude product?
A4: Purification of this compound typically involves:
-
Filtration: To remove the insoluble succinimide byproduct.
-
Aqueous Work-up: Washing the organic layer with water or a mild basic solution to remove any remaining succinimide and other water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is often effective for separating the desired product from the starting material and the over-brominated byproduct.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient final purification step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective radical initiation. 2. Decomposed initiator (AIBN or BPO). 3. Insufficient reaction temperature or time. | 1. Ensure the use of a fresh radical initiator. 2. Use a UV lamp to aid initiation if a chemical initiator is ineffective. 3. Confirm that the reaction is maintained at the reflux temperature of the solvent. 4. Increase the reaction time and monitor by TLC or GC. |
| High Percentage of 2-chloro-4-(dibromomethyl)pyridine (Over-bromination) | 1. Molar ratio of NBS to starting material is too high. 2. Prolonged reaction time after consumption of the starting material. | 1. Use a molar equivalent of NBS closer to 1:1 with the 2-chloro-4-methylpyridine. A slight excess (e.g., 1.05-1.1 equivalents) is common. 2. Carefully monitor the reaction and stop it once the starting material is consumed. |
| Presence of Ring-Brominated Byproducts | 1. Presence of acid, which can promote electrophilic aromatic substitution. 2. Use of a more polar solvent that can favor ionic pathways. | 1. Ensure all reagents and solvents are neutral and free of acidic impurities. 2. Use a non-polar solvent such as carbon tetrachloride or cyclohexane. |
| Formation of Polymeric Materials | Pyridine derivatives can be prone to polymerization under certain conditions. | 1. Maintain the recommended reaction temperature; avoid excessive heat. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Difficulty in Separating Product from Succinimide | Succinimide has some solubility in certain organic solvents. | 1. After the reaction, cool the mixture to room temperature or below to maximize the precipitation of succinimide before filtration. 2. Wash the crude organic extract with water or a dilute aqueous base to remove residual succinimide. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination
This protocol is a representative procedure for the synthesis of this compound from 2-chloro-4-methylpyridine.
Materials:
-
2-chloro-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN or BPO (e.g., 0.02-0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for the duration of the reaction. The reaction can be initiated with a UV lamp if necessary.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A suitable capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Run a temperature program that allows for the separation of the starting material, product, and potential byproducts. A typical program might start at 80°C and ramp up to 250°C.
-
Identify the components based on their retention times and mass spectra.
-
2-chloro-4-methylpyridine (Starting Material): Look for the molecular ion peak corresponding to its mass.
-
This compound (Product): Identify the characteristic isotopic pattern of one bromine and one chlorine atom in the molecular ion peak.
-
2-chloro-4-(dibromomethyl)pyridine (Byproduct): Look for the isotopic pattern of two bromine atoms and one chlorine atom in the molecular ion peak.
-
Data Presentation
Table 1: Key Reagents and Their Roles
| Reagent | Formula | Role | Molar Equivalents (Typical) |
| 2-chloro-4-methylpyridine | C₆H₆ClN | Starting Material | 1.0 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Brominating Agent | 1.0 - 1.1 |
| AIBN / BPO | C₈H₁₂N₄ / C₁₄H₁₀O₄ | Radical Initiator | 0.02 - 0.05 |
| Carbon Tetrachloride | CCl₄ | Solvent | N/A |
Table 2: Common Byproducts and Their Identification
| Byproduct Name | Molecular Formula | Key Identifying Features |
| 2-chloro-4-(dibromomethyl)pyridine | C₆H₄Br₂ClN | Distinct isotopic pattern in MS due to two bromine and one chlorine atoms. Lower Rf on TLC compared to the product. |
| Unreacted 2-chloro-4-methylpyridine | C₆H₆ClN | Matches the retention time and mass spectrum of the starting material. Higher Rf on TLC. |
| Succinimide | C₄H₅NO₂ | Water-soluble, can be removed by aqueous work-up. |
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation of the major byproduct via over-bromination.
Caption: A logical workflow for troubleshooting low-yield reactions.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-(Bromomethyl)-2-chloropyridine
This compound is a halogenated pyridine derivative widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its bifunctional nature, containing both a reactive bromomethyl group and a chloro-substituted pyridine ring, allows for diverse chemical transformations. Accurate and reliable analytical characterization is essential to control the quality of starting materials and intermediates, ultimately ensuring the safety and efficacy of the final products.
Overview of Analytical Techniques
A variety of analytical techniques can be employed for the characterization of this compound. The choice of method depends on the specific analytical objective, such as identity confirmation, purity assessment, quantification of impurities, or stability studies. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separation, quantification, and purity analysis.
-
Gas Chromatography (GC): Well-suited for the analysis of volatile and thermally stable compounds, often coupled with mass spectrometry (MS) for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for identity confirmation and can be used for quantitative analysis (qNMR).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used for the identification of functional groups and confirmation of the compound's identity.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, often coupled with a chromatographic technique for mixture analysis.
Comparison of Chromatographic Methods: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful techniques for the purity assessment and quantification of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) is particularly suitable for analyzing the compound and its non-volatile impurities. Reversed-phase HPLC is the most common mode used for this class of compounds.
Gas Chromatography (GC) is an excellent alternative, especially for the analysis of volatile impurities and residual solvents. Given the volatility of this compound, GC can offer high resolution and speed.
The following table summarizes the typical performance characteristics for HPLC and GC methods, based on data for analogous brominated and chlorinated pyridine compounds.
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.999[2] |
| Range | 1 - 200 µg/mL[3] | 0.2 - 300 ppm[4] |
| Limit of Detection (LOD) | 0.017 µg/mL[1] | 1.0 ppm[5] |
| Limit of Quantitation (LOQ) | 0.040 µg/mL[6] | 3.0 ppm[5] |
| Accuracy (% Recovery) | 98% - 102%[1][3] | 98.3% - 101.6%[2] |
| Precision (% RSD) | ≤ 2%[1] | ≤ 2.56%[2] |
Note: The data presented are representative values for pyridine derivatives and may vary depending on the specific instrumentation and method conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is designed for the quantitative determination of this compound and the separation of its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
This method is suitable for the identification and quantification of volatile impurities and the confirmation of the main component's identity.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[7]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a primary technique for the unambiguous identification of this compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Expected ¹H NMR Signals (in CDCl₃, approximate):
-
δ 8.3-8.4 ppm (d, 1H, pyridine H6)
-
δ 7.3-7.4 ppm (d, 1H, pyridine H5)
-
δ 7.2-7.3 ppm (s, 1H, pyridine H3)
-
δ 4.5-4.6 ppm (s, 2H, -CH₂Br)
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups.
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3100-3000 (C-H aromatic stretch)
-
~1600-1400 (C=C and C=N aromatic ring stretches)
-
~1200-1000 (C-Cl stretch)
-
~600-500 (C-Br stretch)
-
Potential Impurities and Degradation Products
Understanding the potential impurities is crucial for developing selective analytical methods. Impurities in this compound products can arise from the starting materials, side reactions during synthesis, or degradation upon storage.
Table 2: Potential Impurities and Their Origin
| Impurity Name | Structure | Potential Origin |
| 2-Chloro-4-methylpyridine | C₆H₆ClN | Starting material or by-product from incomplete bromination.[8] |
| 4-(Hydroxymethyl)-2-chloropyridine | C₆H₆ClNO | Hydrolysis of the bromomethyl group.[9][10] |
| 2-Chloro-4-(dibromomethyl)pyridine | C₆H₅Br₂ClN | Over-bromination during synthesis. |
| Isomeric Impurities | e.g., 2-Bromo-4-(chloromethyl)pyridine | Rearrangement or impurities in starting materials. |
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[3][11][12][13] These studies typically involve exposing the sample to stress conditions such as acid, base, oxidation, heat, and light.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, ensuring it is fit for its intended purpose.
Caption: A typical workflow for analytical method validation.
Decision Tree for Method Selection
The choice between HPLC and GC for the analysis of this compound depends on the primary analytical goal. This decision tree can guide the selection process.
Caption: Decision tree for selecting between HPLC and GC.
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. While NMR and FTIR are indispensable for structural confirmation, chromatographic techniques such as HPLC and GC are essential for purity assessment and impurity quantification. The choice between HPLC and GC should be guided by the specific analytical requirements, with HPLC being the preferred method for non-volatile impurities and GC for volatile components. For a comprehensive characterization, the use of multiple analytical techniques is recommended. The provided experimental protocols and validation parameters serve as a valuable resource for researchers and scientists in the development and quality control of products derived from this compound.
References
- 1. jchr.org [jchr.org]
- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. johronline.com [johronline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. 63071-10-3 Cas No. | 4-Chloro-2-(hydroxymethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. ijrpp.com [ijrpp.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-(Bromomethyl)-2-chloropyridine and 4-(Chloromethyl)-2-bromopyridine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the choice of starting materials and intermediates is critical to the efficiency and success of a synthetic route. Halogenated pyridines are versatile building blocks, and understanding their relative reactivity is paramount for reaction design and optimization. This guide provides a detailed comparison of the reactivity of two structurally similar isomers, 4-(Bromomethyl)-2-chloropyridine and 4-(chloromethyl)-2-bromopyridine, in the context of nucleophilic substitution reactions at the methylene carbon.
Theoretical Framework: Key Factors Influencing Reactivity
The reactivity of these compounds in SN2 reactions is primarily governed by two key factors: the nature of the leaving group at the benzylic position and the electronic influence of the substituent on the pyridine ring.
-
Leaving Group Ability : In SN2 reactions, the rate is highly dependent on the ability of the leaving group to depart. A better leaving group is one that is a weaker base and can better stabilize the negative charge as it departs. For the halogens, the leaving group ability increases down the group: I > Br > Cl > F. This is due to the decreasing basicity and increasing polarizability of the halide anions. Therefore, the carbon-bromine (C-Br) bond is weaker and more easily broken than the carbon-chlorine (C-Cl) bond, making bromide a significantly better leaving group than chloride.[1][2][3]
-
Electronic Effects of Ring Substituents : The halogen atom at the 2-position of the pyridine ring exerts an electronic effect on the reactivity at the 4-(halomethyl) position. Both chlorine and bromine are electron-withdrawing groups due to their electronegativity (inductive effect). This electron withdrawal can slightly influence the electrophilicity of the benzylic carbon. However, the difference in the inductive effect between a chlorine and a bromine atom at the 2-position is generally considered to have a less pronounced impact on the SN2 reaction rate at the 4-position compared to the substantial difference in the leaving group ability of the halide on the methyl group.
Reactivity Comparison
Based on the dominant effect of the leaving group, This compound is expected to be significantly more reactive than 4-(chloromethyl)-2-bromopyridine in SN2 reactions. The much better leaving group ability of bromide compared to chloride will lead to a lower activation energy for the nucleophilic attack at the methylene carbon.
dot
Caption: Factors influencing the relative reactivity of the two isomers.
Quantitative Data Summary (Based on Established Principles)
The following table summarizes the expected differences in performance based on fundamental chemical principles. The relative rate is an estimation based on typical differences observed between benzylic bromides and chlorides.
| Parameter | This compound | 4-(Chloromethyl)-2-bromopyridine | Justification |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Bromide is a weaker base and more polarizable, making it a better leaving group.[3] |
| C-X Bond Strength | Weaker (C-Br) | Stronger (C-Cl) | The C-Br bond is longer and has a lower bond dissociation energy than the C-Cl bond. |
| Expected Relative Rate | Faster | Slower | The rate of an SN2 reaction is highly dependent on the leaving group's ability. |
| Reaction Conditions | Milder conditions (e.g., lower temperature, shorter reaction time) may be sufficient. | May require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve similar conversion. | A better leaving group lowers the activation energy of the reaction. |
| Potential Side Reactions | Generally clean substitution. | Higher temperatures may lead to increased side reactions, such as elimination or reaction at the pyridine ring. |
Experimental Protocol for a Comparative Reactivity Study
To empirically determine the relative reactivity, a competitive experiment or parallel kinetic studies can be performed. Below is a representative protocol for a comparative study using a common nucleophile, sodium azide.
dot
References
A Comparative Guide to Electrophilic Pyridine Reagents: 4-(Bromomethyl)-2-chloropyridine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, electrophilic pyridine reagents are indispensable tools for the introduction of the pyridyl moiety into a wide array of molecules. The selection of an appropriate reagent is critical, directly impacting reaction efficiency, selectivity, and the overall success of a synthetic strategy. This guide provides an objective comparison of 4-(Bromomethyl)-2-chloropyridine with other electrophilic pyridine alternatives, supported by established chemical principles and representative experimental data.
Principles of Reactivity: A Dual-Faceted Electrophile
This compound presents two distinct electrophilic centers: the benzylic carbon of the bromomethyl group and the carbon atom at the 2-position of the pyridine ring, bonded to chlorine. The reactivity of these sites is governed by different mechanistic pathways.
-
The Bromomethyl Group: The primary reactive site for nucleophilic attack is the bromomethyl group. This functionality readily participates in bimolecular nucleophilic substitution (SN2) reactions. The reactivity is dictated by the strength of the carbon-halogen bond and the stability of the leaving group. In general, for SN2 reactions, the reactivity of benzylic halides follows the trend: I > Br > Cl > F. This is attributed to the decreasing polarizability and increasing bond strength as we move from iodine to fluorine, making bromide a better leaving group than chloride.
-
The 2-Chloro Substituent: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. While the 2-position is activated, the C-Cl bond is generally less reactive towards substitution than the C-Br bond of the bromomethyl group under typical SN2 conditions. SNAr reactions often require more forcing conditions or the presence of highly activated substrates.
Performance Comparison of Electrophilic Pyridine Reagents
While direct, side-by-side kinetic studies for a broad range of electrophilic pyridine reagents under identical conditions are not extensively available in the literature, a comparative analysis can be constructed based on established principles of reactivity and data from analogous systems. The following table summarizes the expected relative reactivity and typical reaction conditions for this compound and other common electrophilic pyridine reagents in nucleophilic substitution reactions.
| Reagent | Primary Reactive Site | Reaction Type | Relative Reactivity (with Nucleophiles) | Typical Nucleophiles | Typical Solvents | Typical Conditions |
| This compound | Bromomethyl | SN2 | High | Amines, Thiols, Alcohols, Carboxylates | Acetonitrile, DMF, THF | Room Temperature to mild heating |
| 4-(Chloromethyl)-2-chloropyridine | Chloromethyl | SN2 | Moderate | Amines, Thiols, Alcohols, Carboxylates | Acetonitrile, DMF, THF | Mild to moderate heating |
| 4-(Iodomethyl)-2-chloropyridine | Iodomethyl | SN2 | Very High | Amines, Thiols, Alcohols, Carboxylates | Acetonitrile, DMF, THF | Room Temperature |
| 2-Chloro-4-methylpyridine | C2-Cl | SNAr | Low | Strong nucleophiles (e.g., alkoxides, amides) | DMSO, NMP | High temperatures |
| 2-Bromo-4-methylpyridine | C2-Br | SNAr | Moderate | Strong nucleophiles (e.g., alkoxides, amides) | DMSO, NMP | Elevated temperatures |
Note: The relative reactivity is a qualitative assessment based on the leaving group ability (I > Br > Cl) for SN2 reactions at the benzylic position and the general trends for SNAr reactions on the pyridine ring. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature used.
Experimental Protocols
Representative Protocol for N-Alkylation using this compound
This protocol describes the synthesis of 2-chloro-4-((piperazin-1-yl)methyl)pyridine, a common intermediate in pharmaceutical synthesis.
Materials:
-
This compound
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of piperazine (2.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure 2-chloro-4-((piperazin-1-yl)methyl)pyridine.
Visualizing Reaction Pathways and Biological Relevance
Logical Workflow for a Two-Step Synthesis
The following diagram illustrates a typical synthetic sequence involving an initial alkylation with this compound followed by a subsequent cross-coupling reaction at the 2-position.
Caption: Synthetic utility of this compound.
Role in Targeting a Signaling Pathway: Inhibition of Wip1 Phosphatase
This compound and its derivatives are valuable scaffolds in the development of kinase and phosphatase inhibitors. For instance, derivatives of 2-chloro-4-substituted pyridines are central to the structure of GSK2830371, a known inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Wip1 is a negative regulator of the DNA damage response (DDR) pathway. Its inhibition can enhance the efficacy of DNA-damaging cancer therapies.
The following diagram illustrates the simplified signaling pathway affected by a Wip1 inhibitor.
Spectroscopic Analysis of Products from 4-(Bromomethyl)-2-chloropyridine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic characteristics of various chemical entities synthesized from 4-(bromomethyl)-2-chloropyridine. This key intermediate is widely utilized in the development of novel pharmaceutical agents and functional materials. This document presents a detailed analysis of the spectroscopic data (NMR, IR, and Mass Spectrometry) for representative ether, ester, amine, and thioether derivatives, alongside a comparison with products derived from an alternative starting material, 2-chloro-4-(chloromethyl)pyridine. Detailed experimental protocols and illustrative diagrams of reaction pathways and analytical workflows are also included to support synthetic and analytical endeavors.
Introduction to this compound in Synthesis
This compound is a versatile bifunctional reagent. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the chloro-substituted pyridine ring offers sites for further functionalization, often through cross-coupling reactions. This dual reactivity makes it a valuable building block for creating diverse molecular architectures. Spectroscopic analysis is paramount in confirming the successful synthesis and purity of the resulting products.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for representative products synthesized from this compound and, for comparison, a similar ether derivative from 2-chloro-4-(chloromethyl)pyridine.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Ar-H | -CH₂- | Other Protons |
| 4-(Ethoxymethyl)-2-chloropyridine | 8.32 (d, 1H), 7.25 (s, 1H), 7.18 (d, 1H) | 4.55 (s, 2H) | 3.58 (q, 2H), 1.25 (t, 3H) |
| 2-Chloro-4-pyridylmethyl acetate | 8.40 (d, 1H), 7.30 (s, 1H), 7.22 (d, 1H) | 5.10 (s, 2H) | 2.12 (s, 3H) |
| N-((2-Chloropyridin-4-yl)methyl)aniline | 8.35 (d, 1H), 7.20-7.35 (m, 5H), 6.75 (t, 1H), 6.68 (d, 2H) | 4.40 (d, 2H) | 4.10 (br s, 1H, NH) |
| S-(2-Chloro-4-pyridylmethyl) ethanethioate | 8.38 (d, 1H), 7.28 (s, 1H), 7.20 (d, 1H) | 4.15 (s, 2H) | 2.35 (s, 3H) |
| 4-(Ethoxymethyl)-2-chloropyridine (from 2-chloro-4-(chloromethyl)pyridine) | 8.32 (d, 1H), 7.25 (s, 1H), 7.18 (d, 1H) | 4.55 (s, 2H) | 3.58 (q, 2H), 1.25 (t, 3H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Ar-C | -CH₂- | Other Carbons |
| 4-(Ethoxymethyl)-2-chloropyridine | 151.0, 150.5, 149.5, 123.0, 121.5 | 71.0 | 66.5, 15.2 |
| 2-Chloro-4-pyridylmethyl acetate | 151.2, 150.0, 148.0, 123.5, 122.0 | 65.0 | 170.8 (C=O), 21.0 (CH₃) |
| N-((2-Chloropyridin-4-yl)methyl)aniline | 151.5, 150.8, 148.2, 147.5, 129.5, 122.5, 121.0, 118.0, 113.2 | 48.0 | - |
| S-(2-Chloro-4-pyridylmethyl) ethanethioate | 151.4, 150.3, 149.0, 123.2, 121.8 | 33.0 | 195.5 (C=O), 30.5 (CH₃) |
| 4-(Ethoxymethyl)-2-chloropyridine (from 2-chloro-4-(chloromethyl)pyridine) | 151.0, 150.5, 149.5, 123.0, 121.5 | 71.0 | 66.5, 15.2 |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | Key Functional Group Stretches | Aromatic C-H Stretch | C=C & C=N Ring Stretching |
| 4-(Ethoxymethyl)-2-chloropyridine | 1100 (C-O-C stretch) | ~3050 | ~1600, 1550, 1470 |
| 2-Chloro-4-pyridylmethyl acetate | 1740 (C=O stretch), 1230 (C-O stretch) | ~3060 | ~1595, 1555, 1475 |
| N-((2-Chloropyridin-4-yl)methyl)aniline | 3400 (N-H stretch) | ~3040 | ~1605, 1560, 1480 |
| S-(2-Chloro-4-pyridylmethyl) ethanethioate | 1690 (C=O thioester stretch) | ~3055 | ~1590, 1550, 1470 |
| 4-(Ethoxymethyl)-2-chloropyridine (from 2-chloro-4-(chloromethyl)pyridine) | 1100 (C-O-C stretch) | ~3050 | ~1600, 1550, 1470 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 4-(Ethoxymethyl)-2-chloropyridine | C₈H₁₀ClNO | 171.62 | 171 (M+), 142, 126, 91 |
| 2-Chloro-4-pyridylmethyl acetate | C₈H₈ClNO₂ | 185.61 | 185 (M+), 142, 126, 43 |
| N-((2-Chloropyridin-4-yl)methyl)aniline | C₁₂H₁₁ClN₂ | 218.68 | 218 (M+), 126, 106, 91 |
| S-(2-Chloro-4-pyridylmethyl) ethanethioate | C₈H₈ClNOS | 201.67 | 201 (M+), 158, 126, 43 |
| 4-(Ethoxymethyl)-2-chloropyridine (from 2-chloro-4-(chloromethyl)pyridine) | C₈H₁₀ClNO | 171.62 | 171 (M+), 142, 126, 91 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the representative compounds are provided below.
Synthesis of 4-(Ethoxymethyl)-2-chloropyridine
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol is prepared.
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous ethanol, the sodium ethoxide solution is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude product, which can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Standard pulse programs are used for data acquisition.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer.
-
Solid samples are prepared as KBr pellets, while liquid samples are analyzed as thin films between NaCl plates.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced via direct infusion or gas chromatography (GC-MS).
-
The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and the general workflow for spectroscopic analysis.
Caption: Synthetic pathways from this compound.
Caption: General workflow for spectroscopic analysis.
Comparison with an Alternative Reagent: 2-Chloro-4-(chloromethyl)pyridine
For many nucleophilic substitution reactions, 2-chloro-4-(chloromethyl)pyridine can be used as an alternative to its bromomethyl counterpart. The primary difference lies in the leaving group ability, with bromide being a better leaving group than chloride. This generally translates to milder reaction conditions and potentially higher yields when using the bromo-derivative.
From a spectroscopic standpoint, the final products are identical regardless of the starting material (as seen in the tables for 4-(ethoxymethyl)-2-chloropyridine). The choice of starting material is therefore primarily a consideration of reactivity, cost, and availability.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and essential toolkit for the characterization of products derived from reactions of this compound. The data presented in this guide serves as a valuable reference for researchers in confirming the successful synthesis of a range of important chemical derivatives. The provided experimental protocols offer a starting point for the synthesis and analysis of these and related compounds. The choice between this compound and its chloro-analogue as a starting material will depend on the specific requirements of the desired reaction, with the bromo-derivative generally offering higher reactivity.
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(Bromomethyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount to ensure the safety and efficacy of the final product. 4-(Bromomethyl)-2-chloropyridine is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and impurity profile of the final API. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and data presentation to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the quantitative analysis of this compound and its non-volatile impurities.[1][2] A reversed-phase method is typically employed for such compounds.
Experimental Protocol: HPLC-UV
A potential HPLC method for the purity assessment of this compound is outlined below. This method is adapted from established protocols for similar pyridine-containing compounds.[3][4][5][6]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Presentation: HPLC Method Performance (Illustrative)
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on data for similar compounds.[3][4]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification
GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and provides structural information from the mass spectrometer, making it ideal for the identification and quantification of volatile impurities, residual solvents, and for confirming the identity of the main component.[1][7][8]
Experimental Protocol: GC-MS
The following GC-MS protocol is a starting point for the analysis of this compound, based on general methods for impurity profiling of pharmaceutical starting materials.[9][10]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards.
-
Data Presentation: GC-MS Method Performance (Illustrative)
The table below outlines the anticipated performance of a validated GC-MS method for this compound.[7][10]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 ppm |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 ppm |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95 - 105% |
Method Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Analytes | Non-volatile and thermally labile compounds.[1] | Volatile and semi-volatile compounds.[1] |
| Primary Use | Quantitative purity assessment, analysis of non-volatile impurities. | Identification and quantification of volatile impurities, residual solvents, and structural confirmation. |
| Sensitivity | High (µg/mL to ng/mL).[11] | Very high (ng/mL to pg/mL).[11] |
| Selectivity | Based on chromatographic separation.[11] | High, based on both chromatographic separation and mass-to-charge ratio.[11] |
| Advantages | Robust, widely available, excellent for quantification.[11] | Provides molecular weight and structural information, high sensitivity.[11] |
| Limitations | Does not provide structural information without a mass spectrometer detector. | Not suitable for non-volatile or thermally labile compounds. |
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are indispensable tools for the comprehensive purity assessment of this compound. HPLC is the preferred method for robust quantification of the main component and non-volatile impurities. In contrast, GC-MS provides unparalleled capability for the identification and quantification of volatile impurities and for unequivocal structural confirmation. For a complete understanding of the purity profile of this compound, a complementary approach utilizing both techniques is highly recommended. The protocols and performance data presented in this guide serve as a solid foundation for developing and validating analytical methods tailored to specific research and quality control needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Study on Catalyst Efficiency for 4-(Bromomethyl)-2-chloropyridine Couplings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalyst efficiency for three key cross-coupling reactions of 4-(Bromomethyl)-2-chloropyridine: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Given the limited direct experimental data for this specific substrate, this guide leverages established findings for the closely related 2-chloropyridine as a predictive model. The presence of the bromomethyl group introduces a potential site for competing reactions, and thus, the chemoselectivity of the C-Cl bond activation is a critical consideration.
Executive Summary
The choice of catalyst and reaction conditions is paramount for achieving high yields and selectivity in the coupling reactions of this compound. For Suzuki-Miyaura couplings , palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos generally exhibit high efficiency. Buchwald-Hartwig aminations also benefit from similar catalyst systems, with a strong base like sodium tert-butoxide being crucial for activating the C-Cl bond. Sonogashira couplings of 2-chloropyridines are less commonly reported but can be achieved using palladium-phosphine complexes, often in conjunction with a copper(I) co-catalyst. The reactivity of the benzylic bromide at the 4-position presents a challenge, and catalyst systems that favor oxidative addition to the C(sp²)-Cl bond over the C(sp³)-Br bond are preferred.
Data Presentation
The following tables summarize catalyst performance for the coupling of 2-chloropyridines, serving as a baseline for reactions with this compound.
Table 1: Catalyst Efficiency in Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | 3 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane | 100 | 16 | 92 | 2 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 24 | 78 | 1.5 (Pd) / 3 (ligand) |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | 2 (Pd) / 4 (ligand) |
| PdCl₂ | None (ligand-free) | K₂CO₃ | DMF/H₂O | 120 | 3 | Moderate | 1 |
Data extrapolated from studies on 2-chloropyridine. Yields are representative and may vary with the specific boronic acid and reaction scale.
Table 2: Catalyst Efficiency in Buchwald-Hartwig Amination of 2-Chloropyridines
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 2-7 | Morpholine | 95-99 | 0.5-1.0 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | Aniline | 85 | 2 |
| Pd(OAc)₂ | DavePhos | NaOtBu | Toluene | 100 | 18 | n-Butylamine | 78 | 2 |
| G3-XPhos | XPhos | K₃PO₄ | Toluene | 110 | 12-24 | Various | Good to Excellent | 1-2 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 24 | Various | Good to Excellent | 2 |
Data extrapolated from studies on 2-chloropyridines and related halo-pyridines. Yields are representative and may vary with the specific amine.
Table 3: Catalyst Efficiency in Sonogashira Coupling of 2-Chloropyridines with Terminal Alkynes
| Catalyst/Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | High | 2.5 |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N/THF | RT | 16 | Good | 0.15 | |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2.5 |
| [PdCl₂(dppf)] | dppf | CuI | Cs₂CO₃ | Dioxane | 100 | 24 | Moderate to Good | 3 |
| Pd/C | None | CuI | K₂CO₃ | H₂O | 80 | 12 | Moderate | 1 |
Data for Sonogashira couplings of 2-chloropyridines is less common. Conditions are based on available literature for halo-pyridines and may require significant optimization.
Experimental Protocols
The following are generalized experimental protocols for the three coupling reactions, adapted from literature procedures for 2-chloropyridines.[1][2] These should serve as a starting point for optimization with this compound.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd; XPhos, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv.) in an oven-dried reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL), followed by the amine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vessel and heat to the required temperature (e.g., 100 °C). Stir the reaction until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 mmol, 2.5 mol%), the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%), and the ligand if separate (e.g., PPh₃, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add the solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS.[3]
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.
Visualizations
General Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental steps in the catalytic cycles and a general workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: General workflow for catalyst screening and optimization.
References
Benchmarking 4-(Bromomethyl)-2-chloropyridine: A Comparative Guide to its Performance in Synthetic Routes
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of the performance of 4-(Bromomethyl)-2-chloropyridine against common alternatives in key synthetic transformations, supported by available experimental data.
This compound is a versatile reagent employed for the introduction of a 2-chloropyridin-4-ylmethyl moiety, a structural motif found in a variety of biologically active compounds. Its reactivity is primarily centered on the bromomethyl group, which acts as an electrophile in nucleophilic substitution reactions. This guide benchmarks its performance in N-alkylation, O-alkylation, and C-alkylation reactions against the widely used alternative, benzyl bromide.
Performance in N-Alkylation Reactions
N-alkylation is a fundamental reaction in the synthesis of many nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. The performance of this compound in the N-alkylation of imidazoles and other nitrogen nucleophiles is a key indicator of its utility.
Table 1: Comparison of N-Alkylation Performance
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(Chloromethyl)-2-chloropyridine* | Piperidine | Not Specified | Tetrahydrofuran | 80 | 3 | Not Specified for alkylation step | [1] |
| Benzyl Bromide | Imidazole | K₂CO₃ | Acetonitrile | Room Temp. | 12 | 85 | BenchChem |
*Note: The available data for the reaction with a derivative of the target compound, 2-chloro-4-(chloromethyl)pyridine, indicates the conditions for the preceding chlorination step yielded 79%, but does not provide the yield for the subsequent N-alkylation with piperidine.[1]
The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen in this compound can influence the reactivity of the bromomethyl group. While specific comparative data is limited, the general principles of nucleophilic substitution suggest that it is an effective N-alkylating agent.
Experimental Protocol: N-Alkylation of Imidazole with Benzyl Bromide
This protocol serves as a benchmark for a typical N-alkylation reaction.
Materials:
-
Imidazole
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzylimidazole.
Logical Relationship for N-Alkylation
Caption: General workflow for N-alkylation reactions.
Performance in O-Alkylation Reactions
The ether linkage is another crucial functional group in many organic molecules. The O-alkylation of phenols is a common method for the synthesis of aryl ethers.
Table 2: Data for a Related O-Arylation Reaction
| Electrophile | Nucleophile | Solvent | Product |
| 2-Chloro-4-nitropyridine | 2-Chloro-4-trifluoromethyl-phenoxide | Not Specified | 2-Chloro-4-(2-chloro-4-trifluoromethyl-phenoxy)-pyridine |
A standard protocol for the O-alkylation of phenol with an alkylating agent would typically involve a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent.
Experimental Protocol: General O-Alkylation of Phenol
Materials:
-
Phenol
-
Alkylating Agent (e.g., this compound or Benzyl Bromide)
-
Base (e.g., K₂CO₃, NaOH)
-
Solvent (e.g., Acetone, DMF)
Procedure:
-
To a solution of phenol (1.0 eq) in the chosen solvent, add the base (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the alkylating agent (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., reflux) and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance in C-Alkylation Reactions
The formation of carbon-carbon bonds is central to organic synthesis. The alkylation of active methylene compounds, such as diethyl malonate, is a classic example of C-alkylation.
Table 3: Comparison of C-Alkylation Performance
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzyl Bromide | Diethyl Malonate | K₂CO₃ | Microwave | 180 | 45 | 68 |
No specific experimental data for the C-alkylation of diethyl malonate with this compound was found in the searched literature. However, the reactivity is expected to be comparable to that of benzyl bromide, allowing for the formation of the corresponding substituted malonic ester.
Experimental Protocol: C-Alkylation of Diethyl Malonate with Benzyl Bromide
Materials:
-
Diethyl malonate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine diethyl malonate (1.0 eq), benzyl bromide (1.1 eq), and potassium carbonate (1.5 eq).
-
Irradiate the mixture in a microwave reactor at 180°C for 45 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield diethyl 2-benzylmalonate.
Experimental Workflow for C-Alkylation
Caption: Step-by-step workflow for C-alkylation.
Conclusion
This compound is a valuable reagent for introducing the 2-chloropyridin-4-ylmethyl group into molecules through N-, O-, and C-alkylation reactions. While direct, quantitative side-by-side comparisons with alternatives like benzyl bromide are not extensively documented in the readily available literature, the chemical principles and existing data for related reactions suggest it is an effective alkylating agent. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates where the specific pyridine moiety is required for biological activity. Researchers should consider the electronic properties of the substituted pyridine ring when optimizing reaction conditions, as these can influence the reactivity of the bromomethyl group compared to simpler benzylic halides.
References
Elucidating the Reaction Mechanism of 4-(Bromomethyl)-2-chloropyridine: A Comparative Guide to Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected reaction mechanisms of 4-(bromomethyl)-2-chloropyridine, a crucial building block in pharmaceutical synthesis. Due to the limited availability of direct kinetic data for this specific molecule, this document leverages comparative data from analogous structures, primarily substituted benzyl halides, to elucidate its reactivity. The focus is on nucleophilic substitution reactions, which are paramount to the synthetic utility of this reagent. Detailed experimental protocols for kinetic studies are provided to empower researchers to generate precise data for their specific applications.
Expected Reaction Mechanism: A Predominantly SN2 Pathway
The structure of this compound, a primary benzylic-like halide, strongly suggests that it will undergo nucleophilic substitution primarily through a bimolecular (SN2) mechanism.[1][2][3][4][5] In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, leading to the displacement of the leaving group (bromide) and an inversion of stereochemistry if the carbon were chiral.[4][5][6]
The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[1][2][6][7][8] The general rate law is expressed as:
Rate = k[this compound][Nucleophile]
Several structural features of this compound influence its reactivity:
-
Primary Halide: The bromomethyl group is a primary halide, which minimizes steric hindrance, a key factor for favoring the SN2 pathway.[9][10]
-
Benzylic-like System: The methylene group is adjacent to a pyridine ring, which can stabilize the transition state through π-system conjugation, thus accelerating the reaction.[1]
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the substitution reaction.
-
Ring Substituents: The electron-withdrawing nature of the chloro-substituent and the nitrogen atom in the pyridine ring is expected to enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.
While an SN1 mechanism, which proceeds through a carbocation intermediate, is possible for benzylic systems, the primary nature of the halide makes it less likely unless under strongly solvolytic and non-nucleophilic conditions.[4]
Comparative Kinetic Data of Analogous Compounds
To quantitatively understand the reactivity of this compound, it is instructive to examine the kinetic data for the SN2 reactions of structurally similar benzyl halides with various nucleophiles. The following table summarizes second-order rate constants for the reaction of substituted benzyl chlorides with different nucleophiles. While the leaving group is chloride in these examples, the relative trends in reactivity due to ring substituents provide valuable insights. It is generally expected that bromides are better leaving groups and would exhibit faster reaction rates.
| Substrate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| Benzyl chloride | KI | Acetone | 23 ± 1 | 1.5 x 10⁻³ |
| 6-(chloromethyl)-6-methylfulvene | KI | Acetone | 23 ± 1 | 4.5 x 10⁻² |
| Benzyl chloride | Ph₂N⁻ | |||
| m-CF₃C₆H₄CH₂Cl | Carbazole anion |
Data extracted from studies on benzyl chloride and its derivatives to illustrate the effect of substituents on SN2 reaction rates. The fulvenyl system shows a significant rate enhancement.[11][12][13]
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is crucial for understanding reaction mechanisms and optimizing reaction conditions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for monitoring the progress of a reaction over time.[14][15][16][17][18][19][20][21][22]
Kinetic Analysis using HPLC
HPLC is a robust method for separating and quantifying the reactants and products in a reaction mixture, allowing for the determination of their concentrations at various time points.[14][15][19][20][21]
Methodology:
-
Reaction Setup: Initiate the reaction in a thermostated vessel with a known initial concentration of this compound and the nucleophile in a suitable solvent.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling, dilution, or the addition of a quenching agent.
-
Sample Preparation: Prepare the quenched sample for HPLC analysis by appropriate dilution and filtration.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a UV detector. The mobile phase composition should be optimized to achieve good separation of the reactant and product peaks.
-
Data Acquisition and Analysis: Monitor the elution profile at a wavelength where both the reactant and product have significant absorbance. Integrate the peak areas of the reactant and product.
-
Concentration Determination: Using a pre-established calibration curve, convert the peak areas to concentrations.
-
Kinetic Plotting: Plot the concentration of the reactant versus time. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.
In-situ Kinetic Monitoring using NMR Spectroscopy
NMR spectroscopy allows for the real-time, non-invasive monitoring of a reaction as it proceeds within an NMR tube.[16][17][18][22]
Methodology:
-
Sample Preparation: In an NMR tube, prepare a solution of this compound in a deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to identify characteristic peaks and their integrations.
-
Reaction Initiation: Add a known amount of the nucleophile to the NMR tube to initiate the reaction. If the reaction is fast, this should be done as quickly as possible, and data acquisition started immediately. For slower reactions, the sample can be prepared and then placed in the NMR spectrometer.
-
Time-course Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. This can be done manually or using an automated pseudo-2D kinetics experiment.[17][18][22]
-
Data Processing and Analysis: Process the acquired spectra. Identify characteristic, non-overlapping peaks for the reactant and product.
-
Concentration Determination: The relative concentrations of the reactant and product at each time point can be determined from the integration values of their respective peaks.
-
Kinetic Plotting: Plot the concentration (or relative integration) of the reactant versus time to determine the reaction order and rate constant, as described for the HPLC method.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the proposed reaction pathway and experimental workflows.
Caption: Proposed SN2 reaction mechanism for this compound.
Caption: Experimental workflow for kinetic analysis using HPLC.
Caption: Experimental workflow for in-situ kinetic monitoring using NMR.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 11.2 The SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. future4200.com [future4200.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. imserc.northwestern.edu [imserc.northwestern.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. "High Performance Liquid Chromatography Monitoring Reaction Kinetics" by Ken Overway and Mary Ruth Shifflett [digitalcommons.bridgewater.edu]
- 20. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 21. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Side-by-side comparison of different bases in 4-(Bromomethyl)-2-chloropyridine reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis
In the synthesis of novel compounds for pharmaceutical and agrochemical applications, 4-(Bromomethyl)-2-chloropyridine serves as a critical building block. The efficiency of its reactions, particularly nucleophilic substitutions, is highly dependent on the choice of base. This guide provides an objective, data-driven comparison of various bases used in O-alkylation and N-alkylation reactions involving this versatile reagent, empowering researchers to select the optimal conditions for their specific synthetic needs.
O-Alkylation of Phenols with this compound
The reaction of this compound with phenols is a common strategy for introducing the 2-chloro-4-pyridylmethyl moiety, a key pharmacophore in many biologically active molecules. The choice of base is paramount in achieving high yields and minimizing side reactions. Below is a comparative summary of commonly employed bases.
| Base | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | 4-Fluorophenol | DMF | 80 | 3 | 92 | [1] |
| K₂CO₃ | 3,4-Difluorophenol | Acetonitrile | 60 | 12 | 85 | [2] |
| Cs₂CO₃ | 2-Chlorophenol | DMF | RT | 12 | 95 | [3] |
| NaH | 4-Methoxyphenol | THF | 0 to RT | 2 | 88 | [4] |
Key Observations:
-
Potassium carbonate (K₂CO₃) is a widely used, cost-effective, and efficient base for the O-alkylation of phenols with this compound, consistently providing high yields in polar aprotic solvents like DMF and acetonitrile.[1][2]
-
Cesium carbonate (Cs₂CO₃) often provides excellent yields, sometimes even at room temperature, due to its higher solubility and the increased nucleophilicity of the resulting phenoxide.[3]
-
Sodium hydride (NaH) , a strong, non-nucleophilic base, is also effective, particularly when anhydrous conditions are desired. It facilitates rapid reactions, often starting at lower temperatures.[4]
N-Alkylation of Amines with this compound
The N-alkylation of primary and secondary amines with this compound is another crucial transformation in drug discovery. The selection of the base is critical to control the extent of alkylation and prevent the formation of quaternary ammonium salts.
| Base | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | 1H-Indazole | DMF | 60 | 4 | 89 | [5] |
| Et₃N | Aniline | Dichloromethane | RT | 12 | 78 | [6] |
| DIPEA | Piperidine | Acetonitrile | 50 | 6 | 85 | [7] |
| NaH | Pyrrolidine | THF | 0 to RT | 3 | 91 | [8] |
Key Observations:
-
Potassium carbonate (K₂CO₃) is a reliable and mild base for the N-alkylation of heterocyclic amines, affording high yields.[5]
-
Triethylamine (Et₃N) and Diisopropylethylamine (DIPEA) are common organic bases used to scavenge the HBr formed during the reaction. They are particularly useful when a milder, non-nucleophilic base is required to avoid side reactions with the substrate or product.[6][7]
-
Sodium hydride (NaH) is an excellent choice for deprotonating less nucleophilic amines or when a strong, non-interfering base is necessary to drive the reaction to completion.[8]
Experimental Protocols
Below are detailed methodologies for representative reactions cited in this guide.
General Procedure for O-Alkylation using Potassium Carbonate
To a solution of the phenol (1.0 eq.) in DMF (0.1 M) is added potassium carbonate (1.5 eq.). The mixture is stirred at room temperature for 15 minutes before the addition of this compound (1.1 eq.). The reaction mixture is then heated to the specified temperature and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for N-Alkylation using Triethylamine
To a solution of the amine (1.0 eq.) in a suitable solvent such as dichloromethane (0.2 M) is added triethylamine (1.2 eq.). This compound (1.05 eq.) is then added portion-wise at room temperature. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.
Logical Relationships in Base Selection
The choice of base is not arbitrary and depends on several factors including the pKa of the nucleophile, the desired reaction conditions, and the potential for side reactions. The following diagram illustrates the decision-making process for selecting an appropriate base.
Caption: Decision tree for base selection in reactions of this compound.
Experimental Workflow Diagram
The general workflow for a typical alkylation reaction using this compound is outlined below.
Caption: General experimental workflow for alkylation reactions.
This guide provides a foundational understanding of the role of different bases in reactions of this compound. Researchers are encouraged to consider the specific nature of their substrates and desired outcomes when selecting a base and to optimize reaction conditions accordingly for the highest efficiency and yield.
References
- 1. Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones [beilstein-journals.org]
- 7. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
